molecular formula C6H6N2O3 B1310246 (Pyridazin-3-yloxy)acetic acid CAS No. 98197-84-3

(Pyridazin-3-yloxy)acetic acid

Cat. No.: B1310246
CAS No.: 98197-84-3
M. Wt: 154.12 g/mol
InChI Key: PKQBTLBHZQOIBC-UHFFFAOYSA-N
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Description

(Pyridazin-3-yloxy)acetic acid (CAS 98197-84-3) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and agrochemical research. This molecule features a pyridazine ring linked to an acetic acid group via an ether bond, a structure recognized for its significant research value. The pyridazine heterocycle is of particular interest due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in molecular recognition and drug design . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its structure is closely related to that of various bioactive molecules, including the herbicide triclopyr, which functions as a synthetic auxin . In pharmaceutical research, pyridazinone-based scaffolds, which can be derived from or are structurally related to this core, are extensively investigated for their diverse therapeutic potential. Studies report activities including anti-inflammatory and analgesic effects , cardiovascular actions such as antihypertensive and platelet aggregation inhibition , and anticancer properties through mechanisms like tubulin polymerization inhibition . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. For research use only. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridazin-3-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQBTLBHZQOIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423519
Record name (pyridazin-3-yloxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98197-84-3
Record name (pyridazin-3-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Pyridazin-3-yloxy)acetic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridazin-3-yloxy)acetic acid, a heterocyclic compound featuring a pyridazine core linked to an acetic acid moiety via an ether linkage, represents a versatile scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, outlines a probable synthetic route based on established chemical principles, and explores its potential applications derived from the known bioactivities of the pyridazine nucleus. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes foundational knowledge of pyridazine chemistry to offer expert insights and predictive analysis for researchers investigating this and related compounds.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered diazine containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component in the design of biologically active molecules.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anti-cancer properties.[1] The incorporation of an acetic acid side chain via an ether linkage at the 3-position, as seen in this compound, introduces a carboxylic acid functional group that can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Physicochemical Properties of this compound

Detailed experimental characterization of this compound is not widely reported. However, based on its structure and data from chemical suppliers, we can summarize its core properties and predict others based on analogous structures.

PropertyValue/PredictionSource/Basis
CAS Number 98197-84-3Chemical Supplier Data
Molecular Formula C₆H₆N₂O₃Chemical Supplier Data
Molecular Weight 154.12 g/mol Calculated
Appearance Predicted to be a white to off-white solidAnalogy to similar small molecule acids
Melting Point Not reported. Expected to be a solid with a defined melting point.General property of crystalline organic acids
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. Limited solubility in nonpolar solvents.Presence of polar functional groups (ether, carboxylic acid, pyridazine nitrogens)
pKa Predicted to be in the range of 3-5 for the carboxylic acid proton.Analogy to other acetic acid derivatives

Synthesis of this compound: A Proposed Methodology

A robust and high-yield synthesis of this compound can be envisioned through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this case, the alkoxide would be generated from a protected glycolic acid derivative, and the electrophile would be a 3-halopyridazine.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 3-Chloropyridazine 3-Chloropyridazine Intermediate_Ester Ethyl (Pyridazin-3-yloxy)acetate 3-Chloropyridazine->Intermediate_Ester 1. NaH, DMF 2. Ethyl Glycolate Ethyl Glycolate Ethyl Glycolate Final_Product This compound Intermediate_Ester->Final_Product LiOH, THF/H₂O caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl (Pyridazin-3-yloxy)acetate

  • Materials: 3-Chloropyridazine, Ethyl glycolate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).

  • Procedure: a. To a stirred solution of ethyl glycolate (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise. b. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. c. Add a solution of 3-chloropyridazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Cool the reaction to room temperature and quench by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford ethyl (pyridazin-3-yloxy)acetate.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the hydroxyl group of ethyl glycolate to form the nucleophilic alkoxide.[3]

  • Anhydrous DMF: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide anion highly reactive.[2]

  • Inert Atmosphere: Prevents sodium hydride from reacting with atmospheric moisture.

  • Protection of Carboxylic Acid: The use of ethyl glycolate protects the carboxylic acid functionality as an ester, preventing it from interfering with the base-mediated reaction.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl (pyridazin-3-yloxy)acetate, Lithium hydroxide, Tetrahydrofuran (THF), Water.

  • Procedure: a. Dissolve the ethyl (pyridazin-3-yloxy)acetate (1.0 equivalent) in a mixture of THF and water. b. Add lithium hydroxide (2-3 equivalents) and stir the reaction at room temperature. c. Monitor the reaction by TLC until the ester is fully consumed. d. Remove the THF under reduced pressure. e. Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). f. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate. g. Dry the collected solid or the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield this compound.

Causality Behind Experimental Choices:

  • Lithium Hydroxide: A common and effective reagent for the saponification (hydrolysis) of esters.

  • THF/Water Solvent System: Ensures the solubility of both the ester starting material and the hydroxide reagent.

  • Acidification: Protonates the carboxylate salt to yield the final carboxylic acid product, which is typically less soluble in water, facilitating its isolation.

Expected Spectroscopic Characterization

While experimental spectra are not available, the following are predicted key features for the structural confirmation of this compound.

Spectroscopic TechniquePredicted Key Signals
¹H NMR (in DMSO-d₆)- A singlet for the methylene protons (-O-CH₂ -COOH) around 4.5-5.0 ppm.- A doublet of doublets for the proton at the 6-position of the pyridazine ring.- A doublet of doublets for the proton at the 5-position of the pyridazine ring.- A doublet of doublets for the proton at the 4-position of the pyridazine ring.- A broad singlet for the carboxylic acid proton (-COOH ) above 10 ppm.
¹³C NMR (in DMSO-d₆)- A signal for the methylene carbon (-O-C H₂-COOH).- A signal for the carbonyl carbon (-C OOH).- Three distinct signals for the carbons of the pyridazine ring.
IR (Infrared) Spectroscopy - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid around 1700-1750 cm⁻¹.- C-O stretching vibrations for the ether linkage.- C=N and C=C stretching vibrations from the pyridazine ring.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 154.12.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the pyridazine ring and the carboxylic acid.

Reactivity_Diagram Core This compound Amide Amide Derivatives Core->Amide Amide Coupling (e.g., EDC, HOBt) Ester Ester Derivatives Core->Ester Esterification (e.g., Fischer, Alkyl Halides) Ring_Sub Pyridazine Ring Substitution Core->Ring_Sub Electrophilic/Nucleophilic Aromatic Substitution Coordination Metal Coordination Core->Coordination Coordination to Metals (via N atoms) caption Key reactivity pathways of the core molecule.

Caption: Key reactivity pathways of the core molecule.

  • Carboxylic Acid Group: This group is readily converted into a variety of other functional groups.

    • Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a library of amide derivatives. This is a common strategy in drug discovery to modulate solubility, cell permeability, and target engagement.

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base can yield esters, which can act as prodrugs.

  • Pyridazine Ring:

    • N-alkylation/N-oxidation: The nitrogen atoms of the pyridazine ring are basic and can be alkylated or oxidized.

    • Aromatic Substitution: The pyridazine ring can undergo electrophilic or nucleophilic aromatic substitution, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing ether linkage.

Potential Applications in Drug Discovery and Development

Given the broad spectrum of biological activities associated with the pyridazine scaffold, this compound is a promising starting point for the development of novel therapeutics.

  • Anti-inflammatory Agents: Many pyridazine derivatives exhibit anti-inflammatory properties. The carboxylic acid moiety could mimic the acidic functionality of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

  • Anticancer Agents: The pyridazine core is found in several compounds with anticancer activity.[1] this compound could serve as a fragment for the development of kinase inhibitors or other targeted therapies.

  • Cardiovascular Drugs: Some pyridazine-containing molecules have shown activity as vasodilators or cardiotonic agents.

  • Agrochemicals: The pyridazine ring is also present in some herbicides and insecticides.

Conclusion

This compound is a molecule of significant interest due to the established importance of the pyridazine scaffold in medicinal chemistry. While detailed experimental data on this specific compound is sparse, this guide has provided a robust framework for its synthesis, predicted its key chemical properties, and outlined its potential for further derivatization and application. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation, enabling further investigation into its biological activities. As the demand for novel chemical entities in drug discovery continues to grow, this compound represents a valuable and underexplored building block for the creation of new therapeutic agents.

References

  • Rudresh HM, Monica Arora, Slevakumar Balaraman, Datendranath Tripathi. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. 2024;16(1):074. [Link]

  • "The Williamson Ether Synthesis." Master Organic Chemistry. [Link]

  • "Williamson Ether Synthesis." Chemistry LibreTexts. [Link]

Sources

(Pyridazin-3-yloxy)acetic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (Pyridazin-3-yloxy)acetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, arising from the π-deficient nature of the ring and the presence of basic nitrogen atoms, allow for a multitude of molecular interactions, including hydrogen bonding and chelation.[3] These characteristics have led to the development of pyridazine derivatives with a wide array of biological activities, including applications as anticancer agents, corrosion inhibitors, and herbicides.[1][3]

Within this versatile class of compounds, this compound and its derivatives represent a key pharmacophore. The ether linkage at the C3 position combined with the carboxylic acid moiety provides a specific spatial and electronic arrangement that is crucial for interaction with various biological targets. This guide provides a comprehensive overview of the core synthetic strategies, mechanistic underpinnings, and detailed protocols for the preparation of these valuable compounds, tailored for researchers and professionals in drug development.

Core Synthetic Strategy: A Modular Approach

The most robust and widely adopted strategy for the synthesis of this compound derivatives is a multi-step approach that builds the molecule in a logical, sequential manner. This process can be broken down into three primary phases: construction of the pyridazin-3(2H)-one core, O-alkylation via Williamson ether synthesis, and final ester hydrolysis. This modular approach allows for the introduction of diverse substituents at various positions, making it ideal for creating chemical libraries for structure-activity relationship (SAR) studies.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: O-Alkylation cluster_2 Phase 3: Hydrolysis A γ-Keto Acid or Ester C Pyridazin-3(2H)-one Core A->C B Hydrazine Hydrate B->C E Ethyl (Pyridazin-3-yloxy)acetate C->E D Ethyl Chloroacetate D->E F This compound E->F

Caption: Overall synthetic workflow for this compound derivatives.

Phase 1: Forging the Pyridazin-3(2H)-one Core

The foundational step is the synthesis of the pyridazin-3(2H)-one heterocyclic system. The most common and reliable method involves the condensation of a γ-keto acid or its corresponding ester with hydrazine hydrate.[2][4][5]

Causality of Experimental Choice:

  • Starting Materials: γ-Keto acids are ideal precursors as the ketone provides an electrophilic site for one nitrogen of hydrazine to attack, while the carboxylic acid (or ester) provides the second electrophilic site for the other nitrogen, facilitating a cyclocondensation reaction.

  • Reaction Conditions: The reaction is typically carried out under reflux in a protic solvent like ethanol. The elevated temperature provides the necessary activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization.

Mechanism: The reaction proceeds through the formation of an intermediate hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the carbonyl of the acid/ester. A final dehydration step yields the stable 4,5-dihydropyridazin-3(2H)-one.[5] If the saturated product is formed, a subsequent oxidation step, often using bromine in acetic acid, is required to introduce the aromaticity.[2][5]

G γ-Keto Acid γ-Keto Acid Hydrazone Intermediate Hydrazone Intermediate γ-Keto Acid->Hydrazone Intermediate + H₂NNH₂ - H₂O Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Acyl Substitution 4,5-Dihydropyridazin-3(2H)-one 4,5-Dihydropyridazin-3(2H)-one Cyclized Intermediate->4,5-Dihydropyridazin-3(2H)-one - H₂O Pyridazin-3(2H)-one Pyridazin-3(2H)-one 4,5-Dihydropyridazin-3(2H)-one->Pyridazin-3(2H)-one Oxidation (e.g., Br₂/AcOH)

Caption: Mechanistic pathway for Pyridazin-3(2H)-one formation.

Phase 2: O-Alkylation via Williamson Ether Synthesis

With the pyridazinone core in hand, the next critical step is the formation of the ether linkage. This is classically achieved through the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8]

Causality of Experimental Choice:

  • Deprotonation: Pyridazin-3(2H)-one exists in tautomeric equilibrium with its aromatic 3-hydroxypyridazine form. The hydroxyl proton is acidic and can be readily removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to generate a pyridazin-3-olate anion. This anion is a potent nucleophile.

  • Alkylating Agent: Ethyl chloroacetate is an excellent electrophile for this SN2 reaction. The primary carbon bearing the chlorine atom is sterically unhindered, and the chlorine is a good leaving group, facilitating nucleophilic attack.[7] Using the ethyl ester protects the carboxylic acid functionality during this step and typically results in a product that is easier to purify via crystallization or chromatography.

  • Solvent: A polar aprotic solvent such as acetone, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is preferred.[8][9] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic olate anion relatively "bare," thereby increasing its reactivity.

Mechanism (SN2 Pathway): The reaction is a concerted, single-step process. The pyridazin-3-olate nucleophile performs a backside attack on the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.[7][8]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyridazinone Pyridazin-3(2H)-one Alkoxide Pyridazin-3-olate Anion (Nucleophile) Pyridazinone->Alkoxide Base Base (e.g., K₂CO₃) Base->Alkoxide Product Ethyl (Pyridazin-3-yloxy)acetate Alkoxide->Product AlkylHalide Ethyl Chloroacetate (Electrophile) AlkylHalide->Product

Caption: Williamson ether synthesis workflow for O-alkylation.

Phase 3: Saponification to the Final Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, also known as saponification.

Causality of Experimental Choice:

  • Base-Catalyzed Hydrolysis: Reacting the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution is a highly efficient and irreversible method for cleaving the ester bond.[10]

  • Acidic Workup: The initial product of saponification is the carboxylate salt. A subsequent acidification step using a strong mineral acid (e.g., HCl) is required to protonate the carboxylate and precipitate the final this compound product.[11]

Detailed Experimental Protocols

The following protocols are generalized procedures synthesized from established methodologies.[10][11][12][13] Researchers should optimize conditions based on the specific substitution pattern of their substrates.

Protocol 1: Synthesis of 6-Phenylpyridazin-3(2H)-one
  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-oxo-4-phenylbutanoic acid (1 equiv.), hydrazine hydrate (1.2 equiv.), and ethanol (approx. 5-10 mL per gram of keto acid).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The intermediate 4,5-dihydro product may precipitate. Filter the solid and wash with cold ethanol.

  • Aromatization: Suspend the dried intermediate in glacial acetic acid. Add bromine (1.1 equiv.) dropwise at room temperature. Heat the mixture to 60-70 °C for 1-2 hours until the bromine color disappears.

  • Purification: Pour the cooled reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 6-phenylpyridazin-3(2H)-one.

Protocol 2: Synthesis of Ethyl (6-phenylpyridazin-3-yloxy)acetate
  • Reagents & Setup: To a 100 mL round-bottom flask, add 6-phenylpyridazin-3(2H)-one (1 equiv.), anhydrous potassium carbonate (2.5 equiv.), and acetone or THF (approx. 15-20 mL per gram of pyridazinone).

  • Addition of Alkylating Agent: Add ethyl chloroacetate (1.5 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford the pure ester.[10]

Protocol 3: Hydrolysis to (6-Phenylpyridazin-3-yloxy)acetic Acid
  • Reagents & Setup: Dissolve ethyl (6-phenylpyridazin-3-yloxy)acetate (1 equiv.) in a mixture of ethanol and 6N aqueous sodium hydroxide (3 equiv.).

  • Reaction: Heat the solution to reflux for 2-4 hours.[10] Monitor the disappearance of the ester spot by TLC.

  • Workup & Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.[11]

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven to yield the final this compound derivative.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution

An alternative pathway to certain (pyridazin-3-yloxy) derivatives involves starting with a pre-functionalized pyridazine ring, such as 3,6-dichloropyridazine. The ether linkage can be formed via a nucleophilic aromatic substitution (SNAr) reaction.

This approach is particularly useful for synthesizing derivatives where a substituent is desired at the C6 position. For instance, reacting 3,6-dichloropyridazine with a substituted phenol (e.g., 4-hydroxybenzaldehyde) in the presence of a base like potassium carbonate can selectively displace one of the chlorine atoms.[3] The remaining chlorine can then be subjected to further chemical transformations.

G Start 3,6-Dichloropyridazine Intermediate 3-Chloro-6-(aryloxy)pyridazine Start->Intermediate Reagent + Substituted Phenol (e.g., 4-Hydroxybenzaldehyde) + K₂CO₃ Reagent->Intermediate Final Further Modification Intermediate->Final

Caption: Alternative SNAr pathway to substituted pyridazine ethers.

Data Summary: Williamson Ether Synthesis Conditions

The following table summarizes typical conditions and outcomes for the O-alkylation of pyridazin-3(2H)-ones.

Pyridazinone SubstrateAlkylating AgentBaseSolventConditionsYield (%)Reference
6-Aryl-pyridazin-3(2H)-oneEthyl ChloroacetateK₂CO₃THFReflux, 6h75-85%[10]
6-Phenyl-pyridazin-3(2H)-oneMethyl ChloroacetateK₂CO₃Ethyl Methyl KetoneReflux80-90%[13]
Substituted Pyridazin-3(2H)-oneEthyl ChloroacetateK₂CO₃AcetoneReflux70-88%[9]
p-CresolChloroacetic AcidKOHWaterReflux, 10 minNot specified[11]

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones.ScienceDirect.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.MDPI.
  • 11.8: Williamson Ether Synthesis.Chemistry LibreTexts.
  • Synthesis of pyridazines.Organic Chemistry Portal.
  • Preparation method of 3, 6-dichloropyridazine.Google Patents.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.Liberty University.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.National Institutes of Health.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.SciSpace.
  • Product Class 8: Pyridazines.Science of Synthesis.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.PubMed Central.
  • The Williamson Ether Synthesis.Master Organic Chemistry.
  • Preparation method of 3-chloropyridine.Google Patents.
  • Synthetic route for preparation of pyridazinone derivatives (3–17).ResearchGate.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.National Institutes of Health.
  • Williamson ether synthesis.Wikipedia.
  • A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE.Faculty of Pharmaceutical Sciences, Kyushu University.
  • Experiment 06 Williamson Ether Synthesis.University of Wisconsin-Whitewater.
  • 3-Chloropyridine.Wikipedia.
  • Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b.ResearchGate.
  • Williamson Ether Synthesis Guide.Scribd.
  • Synthetic route to the formation of pyridazinones 11–19.ResearchGate.
  • 2-(Pyridazin-3-yloxy)acetic acid.BLD Pharm.
  • PROCESS FOR THE PREPARATION OF DERIVATIVES PYRIDAZINONE.Google Patents.

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An In-depth Technical Guide to the Spectroscopic Characterization of (Pyridazin-3-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. (Pyridazin-3-yloxy)acetic acid, a molecule featuring a nitrogen-rich pyridazine heterocycle linked to a carboxylic acid moiety via an ether bridge, presents a unique combination of functional groups that are pivotal to its potential biological and chemical activities.[1] The pyridazine ring, for instance, is a known pharmacophore with a distinct dipole moment and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry.[2] This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of this molecule, moving beyond mere data reporting to elucidate the causal reasoning behind each analytical step. Our approach is designed to be a self-validating system, ensuring the highest degree of scientific integrity.

Molecular Blueprint: Functional Group Analysis

Before delving into instrumental analysis, a foundational understanding of the molecule's constituent parts is essential. This informs our experimental design and allows for the prediction of spectroscopic signatures.

  • Chemical Structure: this compound

  • CAS Number: 98197-84-3[3]

  • Molecular Formula: C₆H₆N₂O₃[3]

  • Molecular Weight: 154.12 g/mol [3]

Key Functional Groups for Spectroscopic Interrogation:

  • Pyridazine Ring: An aromatic, electron-deficient six-membered heterocycle with two adjacent nitrogen atoms. This system is a primary chromophore and will exhibit characteristic signals in NMR and UV-Vis spectroscopy.

  • Ether Linkage (Ar-O-CH₂): Connects the aromatic ring to the acetic acid side chain. Its C-O stretching vibrations are key identifiers in IR spectroscopy.

  • Methylene Bridge (-CH₂-): An aliphatic linker whose protons and carbon are in a unique chemical environment, influenced by the adjacent ether oxygen and the carboxylic acid group.

  • Carboxylic Acid (-COOH): A highly polar group with a readily identifiable acidic proton and carbonyl group, producing hallmark signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this molecule. Its high polarity ensures complete dissolution, and its ability to hydrogen-bond with the carboxylic acid proton slows the rate of chemical exchange, allowing the -COOH proton to be observed as a distinct, albeit broad, signal.

Experimental Protocol: ¹H NMR

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Vortex the tube gently until the sample is fully dissolved.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Predicted Data & Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HH -OOC-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[4]
~8.8 - 9.0Doublet of Doublets (dd)1HPyridazine H-6 This proton is adjacent to a ring nitrogen (N1) and is strongly deshielded. It will be coupled to H-5 and H-4.
~7.8 - 8.0Doublet of Doublets (dd)1HPyridazine H-5 This proton is coupled to both H-6 and H-4, resulting in a complex multiplet in the aromatic region.
~7.4 - 7.6Doublet of Doublets (dd)1HPyridazine H-4 This proton is coupled to H-5 and H-6. Its position is influenced by the ether linkage at C3.
~4.9 - 5.1Singlet2H-O-CH₂ -COOHThese methylene protons are adjacent to an electronegative oxygen atom, shifting them significantly downfield. They appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts are highly diagnostic of the carbon type (aromatic, carbonyl, aliphatic).

Predicted Data & Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~169 - 171C =OThe carbonyl carbon of the carboxylic acid is characteristically found at the far downfield end of the spectrum.
~160 - 162Pyridazine C-3 This carbon is directly attached to two electronegative atoms (N2 and the ether oxygen), causing a strong deshielding effect.[5]
~145 - 148Pyridazine C-6 This carbon is adjacent to a ring nitrogen and is significantly deshielded.[5]
~133 - 136Pyridazine C-5 Aromatic C-H carbon.
~120 - 123Pyridazine C-4 Aromatic C-H carbon.
~65 - 68-O-C H₂-The methylene carbon is shifted downfield due to the direct attachment to the electronegative oxygen atom.
Workflow for Unambiguous NMR Assignment

To validate these assignments, 2D NMR experiments are indispensable. An HSQC experiment correlates each proton signal to its directly attached carbon, while an HMBC experiment reveals longer-range (2-3 bond) correlations, piecing the molecular fragments together like a puzzle.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC Assigns C-H C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Confirms Fragments Final_Structure Validated Structure HMBC->Final_Structure Assembles Molecule

Caption: Workflow for definitive NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their unique vibrational frequencies.

Expertise & Rationale: For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred method. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the complications of KBr pellet preparation.

Experimental Protocol: ATR-IR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the empty ATR unit.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. The instrument software will automatically ratio this against the background.

Predicted Data & Interpretation:

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
2500 - 3300 (very broad)O-H stretchCarboxylic AcidThe extreme broadness is the defining characteristic of a hydrogen-bonded carboxylic acid dimer.[6][7]
~3100 - 3000 (sharp, on top of O-H)C-H stretchAromatic (Pyridazine)Stretching vibrations of the C-H bonds on the pyridazine ring.
~2980 - 2850 (sharp, on top of O-H)C-H stretchAliphatic (Methylene)Asymmetric and symmetric stretching of the -CH₂- group.
1710 - 1760 (strong, sharp)C=O stretchCarboxylic AcidA very intense absorption characteristic of the carbonyl group. Its exact position can indicate the extent of hydrogen bonding.[8]
~1600, ~1475C=C and C=N stretchesAromatic Ring (Pyridazine)Skeletal vibrations of the pyridazine ring.
~1250 - 1200C-O stretchAryl EtherAsymmetric C-O-C stretching vibration.
~1050 - 1000C-O stretchAlkyl EtherSymmetric C-O-C stretching vibration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.

Expertise & Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to its polarity and the presence of acidic and basic sites.[9] Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary information and increases confidence in the molecular weight assignment.

Experimental Protocol: ESI-MS

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire spectra in both positive and negative ion modes. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

Predicted Data & Interpretation:

  • Molecular Formula: C₆H₆N₂O₃

  • Monoisotopic Mass: 154.0378 Da

Ion ModePredicted m/zIon FormulaInterpretation
Positive155.0451[C₆H₇N₂O₃]⁺Protonated molecule, [M+H]⁺. The pyridazine nitrogens are likely sites of protonation.
Negative153.0306[C₆H₅N₂O₃]⁻Deprotonated molecule, [M-H]⁻. The carboxylic acid is the most acidic site and will readily deprotonate.

Fragmentation Analysis (Trustworthiness): The fragmentation pattern serves as a self-validating system. The observed fragments must be logical losses from the parent ion.

MS_Fragmentation M_H [M-H]⁻ m/z = 153.03 Fragment1 m/z = 109.02 Loss of CO₂ (44 Da) M_H->Fragment1 - CO₂ Fragment2 m/z = 95.04 Loss of CH₂COOH (59 Da) M_H->Fragment2 - •CH₂COOH Integrated_Analysis cluster_data Experimental Data NMR NMR ¹H, ¹³C, 2D Connectivity Map Conclusion Unambiguous Structure Confirmed: This compound NMR->Conclusion Corroborate IR IR O-H, C=O, C-O Functional Groups IR->Conclusion Corroborate MS MS m/z 154.0378 Molecular Weight MS->Conclusion Corroborate UV UV-Vis λ_max ~260 nm Chromophore ID UV->Conclusion Corroborate

Caption: Integrated workflow for structural confirmation.

MS confirms the molecular formula is C₆H₆N₂O₃. IR validates the presence of the key carboxylic acid, ether, and aromatic functional groups. NMR then provides the definitive atomic connectivity, showing exactly how these pieces are assembled. Finally, UV-Vis confirms the presence of the expected pyridazine electronic system. Together, these techniques provide a robust, self-validating, and unambiguous characterization of this compound, establishing a reliable foundation for all future research.

References

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The Pyridazine Core: A Technical Guide to its Physicochemical Properties and Synthetic Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties confer a distinct pharmacological profile, leading to a surge in its application in modern drug design.[1][2] This guide provides an in-depth exploration of the fundamental physical and chemical properties of pyridazine derivatives, offering field-proven insights into their synthesis, reactivity, and strategic deployment in the development of novel therapeutics. The recent FDA approvals of drugs like relugolix and deucravacitinib, both incorporating a pyridazine ring, underscore the growing importance of this heterocycle in contemporary drug discovery.[1]

Unveiling the Physicochemical Landscape of Pyridazine

The inherent characteristics of the pyridazine ring system are pivotal to its role in molecular recognition and its utility as a pharmacophore.[1] Understanding these properties is crucial for medicinal chemists aiming to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Electronic Properties and Basicity

Pyridazine is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences its reactivity and intermolecular interactions. It is a weak base with a pKa of approximately 2.3.[3][4] The introduction of electron-donating groups can increase the basicity; for instance, 4-methylpyridazine has a pKa of 2.93.[3][4] This weak basicity is an advantageous feature in drug design, as it can help to avoid undesirable interactions with acidic biological targets and may contribute to improved oral bioavailability.[1]

The pyridazine ring possesses a significant dipole moment (approximately 4D), which is the largest among the three diazine isomers (pyridazine, pyrimidine, and pyrazine).[1][4] This high dipole moment can facilitate favorable dipole-dipole interactions and π-π stacking with biological targets, contributing to enhanced binding affinity.[1]

Solubility and Lipophilicity

The presence of the two nitrogen atoms in the pyridazine core generally enhances aqueous solubility compared to its carbocyclic counterpart, benzene.[3][5] Pyridazine itself is miscible with water.[5][6] However, the overall solubility of a pyridazine derivative is highly dependent on the nature of its substituents. Lipophilic substituents will decrease aqueous solubility, while polar functional groups will have the opposite effect. The calculated logarithm of the partition coefficient (cLogP) is a key parameter in predicting the lipophilicity of a molecule, which in turn influences its membrane permeability and overall pharmacokinetic profile.[1]

Spectroscopic and Structural Features

The structural and electronic properties of pyridazine derivatives can be thoroughly characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for elucidating the substitution pattern on the pyridazine ring. The chemical shifts of the ring protons and carbons are influenced by the electronic effects of the substituents.[7][8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups attached to the pyridazine core, such as carbonyls, amines, and hydroxyl groups.[7][9][10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the pyridazine ring system. The absorption maxima can be correlated with the extent of conjugation and the presence of chromophoric substituents.[7]

  • X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the planar structure of the pyridazine ring.[7][11][12] This technique provides precise information on bond lengths, bond angles, and the three-dimensional conformation of pyridazine derivatives, which is crucial for understanding structure-activity relationships (SAR) and for computational modeling.[11][12][13]

The following table summarizes key physicochemical properties of the parent pyridazine molecule.

PropertyValueSource
Molecular FormulaC₄H₄N₂[2]
Molecular Weight80.09 g/mol [2][6]
AppearanceColorless liquid[6][14]
Melting Point-8 °C[2][6]
Boiling Point208 °C[6][14]
Density1.11 g/cm³[6]
pKa2.3[3][4]
Dipole Moment~4 D[1][4]
Solubility in WaterMiscible[5][6]

The Art of Synthesizing Pyridazine Derivatives

The construction of the pyridazine core and the introduction of diverse functionalities are central to the exploration of this chemical space for drug discovery. A variety of synthetic strategies have been developed to access a wide range of pyridazine derivatives.

Classical Synthesis from 1,4-Dicarbonyl Compounds

A foundational method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds (such as 1,4-diketones, γ-ketoacids, or their derivatives) with hydrazine or its derivatives.[15] This versatile approach allows for the introduction of substituents at various positions of the pyridazine ring.

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone

  • Dissolution: Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 3,6-disubstituted pyridazine.

Inverse-Electron-Demand Diels-Alder Reactions

More contemporary approaches, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, offer efficient and regioselective access to functionalized pyridazines.[16] This strategy typically involves the reaction of an electron-deficient diene, like a 1,2,4,5-tetrazine, with an electron-rich dienophile, such as an enol ether.

IEDDA_Reaction Reactants 1,2,4,5-Tetrazine + Silyl Enol Ether TransitionState [4+2] Cycloaddition Reactants->TransitionState Lewis Acid Intermediate Dihydropyridazine Intermediate TransitionState->Intermediate Product Functionalized Pyridazine Intermediate->Product - N2, -SiMe3 caption Inverse-Electron-Demand Diels-Alder Synthesis

Inverse-Electron-Demand Diels-Alder Synthesis
Functionalization of the Pyridazine Ring

Once the pyridazine core is formed, further diversification can be achieved through various functionalization reactions. Due to the electron-deficient nature of the ring, it is generally resistant to electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents, particularly at positions activated by electron-withdrawing groups or at halogenated positions.

Chemical Reactivity: A Gateway to Molecular Diversity

The reactivity of the pyridazine ring is dictated by the presence of the two adjacent nitrogen atoms, which render the ring electron-deficient and influence the regioselectivity of various transformations.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridazines, such as 3,6-dichloropyridazine, are versatile intermediates that readily undergo nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, alkoxides, and thiolates.[6][7] This reactivity allows for the facile introduction of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

SNAr_Reaction Substrate 3,6-Dichloropyridazine Intermediate Meisenheimer Complex Substrate->Intermediate + Nu- Nucleophile Nucleophile (Nu-H) Product Substituted Pyridazine Intermediate->Product - Cl- caption Nucleophilic Aromatic Substitution on Pyridazine

Nucleophilic Aromatic Substitution on Pyridazine
N-Alkylation and N-Oxidation

The lone pairs of electrons on the nitrogen atoms are available for reactions with electrophiles. N-alkylation of pyridazines can be achieved using alkyl halides, leading to pyridazinium salts. Oxidation of the nitrogen atoms, for instance with peroxy acids, yields pyridazine N-oxides, which can exhibit altered reactivity and biological activity profiles.

The Expanding Role of Pyridazine Derivatives in Drug Discovery

The unique physicochemical properties and synthetic accessibility of pyridazine derivatives have positioned them as valuable scaffolds in the development of a wide array of therapeutic agents.[17][18] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes them effective mimics of other aromatic and heteroaromatic systems in drug-target binding.[1]

Pyridazine-containing compounds have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Numerous pyridazine derivatives have been investigated as inhibitors of various protein kinases and other targets implicated in cancer progression.[18][19][20]

  • Anti-inflammatory: Pyridazine and pyridazinone derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[2][21][22]

  • Antimicrobial: The pyridazine scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[17][18]

  • Cardiovascular: Certain pyridazine derivatives have been developed as antihypertensive and antiplatelet agents.[17][21]

  • Central Nervous System (CNS) Activity: The pyridazine nucleus is present in compounds with antidepressant, anticonvulsant, and anxiolytic properties.[17][21]

The following diagram illustrates the workflow for the discovery and development of pyridazine-based drug candidates.

Drug_Discovery_Workflow cluster_synthesis Synthesis & SAR A Target Identification & Validation B Pyridazine Library Synthesis A->B Rational Design C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization C->D Hit Identification E In Vitro & In Vivo Efficacy D->E Lead Candidate F Preclinical Development E->F G Clinical Trials F->G caption Pyridazine Drug Discovery Pipeline

Pyridazine Drug Discovery Pipeline

Conclusion

The pyridazine ring system, with its distinct electronic and structural features, offers a compelling platform for the design of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for medicinal chemists to effectively harness its potential. The synthetic versatility of the pyridazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and ADME properties. As our understanding of disease biology deepens, the strategic incorporation of the pyridazine scaffold into drug candidates will undoubtedly continue to yield innovative and impactful medicines.

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  • Głowacka, I. E., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(16), 4983. [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1851-1871. [Link]

  • Gomaa, H. A. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7277. [Link]

  • International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Asif, M. (2013). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 3(2), 114-126.
  • Verbeek, J., & Brandsma, L. (1984). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry, 49(20), 3857–3859. [Link]

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  • Im, Y., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Polymers, 11(12), 2056. [Link]

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Technical Deep Dive: (Pyridazin-3-yloxy)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mechanism of action (MoA) for (Pyridazin-3-yloxy)acetic acid and its functional derivatives.

This guide treats the compound not merely as a single catalog item, but as a privileged scaffold in medicinal and agrochemical chemistry. It possesses a "Janus-faced" biological profile: it acts as a potent Aldose Reductase Inhibitor (ARI) in pharmaceutical contexts and a Synthetic Auxin in agrochemical applications.

Executive Summary: The Privileged Scaffold

This compound (CAS: 98197-84-3) represents a critical pharmacophore characterized by a pyridazine ring linked via an ether oxygen to an acetic acid moiety. This structural motif—an aryloxyacetic acid —is bioisosteric with established bioactive classes but offers unique electronic properties due to the nitrogen-rich pyridazine core.

Core Biological Activities:

  • Pharmaceutical (Primary): Inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[1] This MoA is critical for preventing diabetic complications (neuropathy, retinopathy).

  • Agrochemical (Secondary): Auxin mimicry . The compound functions as a structural analog of Indole-3-acetic acid (IAA), binding to TIR1/AFB receptors to induce unregulated plant growth.

Pharmaceutical Mechanism: Aldose Reductase Inhibition (ARI)[1][2]

The most sophisticated application of the this compound scaffold lies in the development of ARIs. The carboxylic acid "head" and the aromatic "tail" are engineered to fit precisely into the active site of Aldose Reductase (ALR2) .

The Polyol Pathway Context

Under hyperglycemic conditions (diabetes), hexokinase becomes saturated. Excess glucose is shunted into the Polyol Pathway , where ALR2 reduces glucose to sorbitol using NADPH. Sorbitol does not diffuse easily across cell membranes, leading to intracellular accumulation, osmotic stress, and tissue damage.[2]

The Intervention: this compound derivatives competitively inhibit ALR2, blocking sorbitol formation.

Molecular Binding Mechanism

The efficacy of this scaffold is driven by its interaction with the ALR2 Anion Binding Pocket .

  • The "Anchor" (Carboxyl Group): The acetic acid moiety exists as a carboxylate anion at physiological pH. It penetrates the catalytic active site and forms a hydrogen-bond network with Tyr48 , His110 , and Trp111 . This locks the enzyme and prevents the hydride transfer from NADPH to glucose.

  • The "Scaffold" (Pyridazine Ring): The planar pyridazine ring occupies the hydrophobic cleft near the cofactor (NADP+). The nitrogen atoms in the ring can form specific water-mediated bridges or direct interactions with residues like Leu300 , enhancing specificity over the related Aldehyde Reductase (ALR1).

  • The "Specificity Pocket": Advanced derivatives (e.g., zopolrestat analogs) attach hydrophobic groups (benzothiazoles, trifluoromethyls) to the pyridazine core. These groups slide into a distinct lipophilic pocket (specificity pocket) that opens up upon ligand binding, a phenomenon known as "induced fit."

Visualization of the Signaling Pathway

The following diagram illustrates the intervention of the compound within the Polyol Pathway.

PolyolPathway Glucose Intracellular Glucose (Hyperglycemia) Hexokinase Hexokinase Pathway (Saturated) Glucose->Hexokinase Normal Glycolysis Sorbitol Sorbitol (Osmotic Toxin) Glucose->Sorbitol Polyol Pathway ALR2 Aldose Reductase (ALR2) Target Enzyme ALR2->Sorbitol Catalyzes Reduction Inhibitor This compound (Inhibitor) Inhibitor->ALR2 Competitive Inhibition (Binds Anion Pocket) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Damage Osmotic Stress & Tissue Damage Sorbitol->Damage Accumulation

Caption: Figure 1. Mechanism of Aldose Reductase Inhibition. The compound blocks the rate-limiting step of the polyol pathway, preventing sorbitol-induced osmotic stress.

Agrochemical Mechanism: Auxin Mimicry[4][5]

While less selective than pharmaceutical applications, the this compound core is structurally homologous to commercial herbicides like 2,4-D and Triclopyr .

Receptor Interaction (TIR1/AFB)

The compound acts as a "molecular glue" within the plant cell nucleus.

  • Uptake: The acid enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).

  • Binding: Inside the nucleus, it binds to the TIR1 (Transport Inhibitor Response 1) receptor protein.

  • Complex Formation: The ligand stabilizes the interaction between TIR1 (an F-box protein) and Aux/IAA transcriptional repressors.

  • Degradation: This complex recruits the SCF ubiquitin-ligase machinery, ubiquitinating the Aux/IAA proteins and marking them for proteasomal degradation.

  • Gene Activation: The degradation of repressors releases ARF (Auxin Response Factors) , leading to uncontrolled gene expression, ethylene production, and plant death (epinasty).

Experimental Validation Protocols

To validate the MoA of a this compound derivative, the following protocols are standard.

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human ALR2.

StepProcedureRationale
1. Preparation Isolate ALR2 from rat lens or use recombinant human ALR2. Prepare 100 mM potassium phosphate buffer (pH 6.2).pH 6.2 optimizes the protonation state for maximal catalytic activity.
2. Reaction Mix Mix enzyme, NADPH (0.1 mM), and varying concentrations of the inhibitor (1 nM - 10 µM) in a cuvette.Pre-incubation allows the inhibitor to equilibrate with the enzyme's binding pocket.
3. Initiation Add substrate (DL-glyceraldehyde, 10 mM) to start the reaction.Glyceraldehyde is a standard substrate for ALR2 activity measurement.
4. Measurement Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes.Reaction rate is directly proportional to the slope of NADPH consumption.
5. Analysis Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.A potent pyridazine derivative should show IC50 in the nanomolar (nM) range.
In Silico Molecular Docking

Objective: Confirm binding mode within the active site.

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB Target: 2FZD (Human Aldose Reductase complexed with inhibitor).

  • Protocol:

    • Prepare the ligand (energy minimization).

    • Define the grid box around residues Tyr48, His110, Trp111 .

    • Run docking simulation.

    • Success Criteria: The carboxylate group must form salt bridges/H-bonds with Tyr48/His110. The pyridazine ring should show pi-stacking or hydrophobic contact with Trp111.

Quantitative Data Summary (Representative)

The following table summarizes the Structure-Activity Relationship (SAR) trends for pyridazine-acetic acid derivatives as ARIs.

Structure VariantIC50 (ALR2)Selectivity (vs ALR1)Notes
Core this compound > 10 µMLowWeak binder; lacks hydrophobic tail.
Benzothiazole-substituted Pyridazine 5 - 50 nMHigh (>100x)Hydrophobic tail engages specificity pocket.
Phthalazine-acetic acid (Zopolrestat) ~3 nMVery HighFused benzene ring stabilizes binding.

Note: The core scaffold requires hydrophobic substitution at the 4, 5, or 6 position of the pyridazine ring to achieve nanomolar potency.

Experimental Workflow Diagram

Workflow Synthesis Chemical Synthesis This compound Docking In Silico Docking (Target: Tyr48/His110) Synthesis->Docking 1. Predict Binding EnzymeAssay In Vitro Assay (NADPH Oxidation) Docking->EnzymeAssay 2. Validate Potency ExVivo Ex Vivo Model (Sciatic Nerve Sorbitol) EnzymeAssay->ExVivo 3. Tissue Penetration

Caption: Figure 2. Validation pipeline for this compound derivatives.

References

  • Aldose Reductase Inhibitors & Pyridazine Scaffolds

    • Title: Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives.[3]

    • Source: Journal of Medicinal Chemistry (NIH PubMed).
    • URL:[Link]

  • Auxin Herbicide Mechanism

    • Title: Auxin Herbicide Action: Lifting the Veil Step by Step.
    • Source: Pest Management Science (PMC).
    • URL:[Link]

  • Structural Biology of ALR2

    • Title: Active site of human aldose reductase with bound pyridazinone ARI inhibitor.[2]

    • Source: ResearchG
    • URL:[Link]

  • Chemical Identity

    • Title: this compound - Substance Detail.[4][5]

    • Source: PubChem.
    • URL:[Link]

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Computational Exploration of (Pyridazin-3-yloxy)acetic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. Among these, (Pyridazin-3-yloxy)acetic acid analogs have emerged as a promising class of compounds with significant therapeutic potential. The journey from a promising chemical scaffold to a clinically viable drug is long and fraught with challenges. Computational chemistry and molecular modeling have become indispensable tools in navigating this complex path, offering a rational and efficient approach to drug design and development. This guide provides an in-depth technical overview of the key computational strategies employed in the investigation of this compound analogs, tailored for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but fundamentally on the "why," providing a robust framework for making informed decisions in the computational drug discovery workflow.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets. The introduction of an acetic acid moiety via an ether linkage at the 3-position of the pyridazine ring, creating the this compound core, imparts specific physicochemical properties that can be fine-tuned through analog synthesis. These compounds have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics.

The core hypothesis driving the exploration of this chemical space is that the pyridazine nitrogen atoms can act as hydrogen bond acceptors, the ether oxygen can also participate in hydrogen bonding, and the carboxylic acid group provides a key interaction point, often with positively charged residues in a protein's active site. The aromatic nature of the pyridazine ring also allows for π-π stacking interactions. By systematically modifying the substituents on the pyridazine ring and the acetic acid side chain, we can modulate the molecule's electronic properties, lipophilicity, and steric profile to optimize its interaction with a specific biological target.

The Computational Drug Discovery Workflow: A Strategic Overview

The computational investigation of this compound analogs follows a multi-step, iterative process designed to progressively refine a set of candidate molecules. This workflow is not linear but cyclical, with insights from later stages often informing earlier steps.

Computational_Drug_Discovery_Workflow cluster_0 Initial Phase cluster_1 Screening & Prioritization cluster_2 Refinement & Validation cluster_3 Experimental Feedback Loop Target_Identification Target Identification & Validation Library_Design Analog Library Design Target_Identification->Library_Design Identified Target Molecular_Docking Molecular Docking Library_Design->Molecular_Docking Virtual Library QSAR_Modeling QSAR Modeling Molecular_Docking->QSAR_Modeling Docking Scores, Binding Poses MD_Simulations Molecular Dynamics Simulations QSAR_Modeling->MD_Simulations Predicted Activities ADMET_Prediction In Silico ADMET Prediction MD_Simulations->ADMET_Prediction Binding Stability, Free Energy Synthesis_and_Assay Synthesis & Biological Assay ADMET_Prediction->Synthesis_and_Assay Prioritized Candidates SAR_Analysis Structure-Activity Relationship (SAR) Analysis Synthesis_and_Assay->SAR_Analysis Experimental Data SAR_Analysis->Library_Design Iterative Refinement

Figure 1: A representative workflow for the computational study of this compound analogs.

Core Computational Methodologies

This section delves into the key computational techniques, providing both the theoretical underpinnings and practical, step-by-step protocols.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a ligand to its target protein.

Causality Behind Experimental Choices: The choice of docking software, scoring function, and protein preparation protocol is critical for obtaining meaningful results. For instance, using a rigid receptor docking protocol is computationally less expensive and suitable for initial high-throughput virtual screening. However, for lead optimization, induced-fit docking, which allows for receptor flexibility, can provide a more accurate representation of the binding event.

Self-Validating System: A crucial step in any docking study is the validation of the docking protocol. This is typically achieved by redocking a known co-crystallized ligand into the active site of the target protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[5]

Objective: To predict the binding modes and affinities of a library of this compound analogs against a target protein (e.g., a kinase for anticancer studies).

Materials:

  • A library of 3D structures of this compound analogs (e.g., in SDF or MOL2 format).

  • The 3D crystal structure of the target protein (obtained from the Protein Data Bank - PDB).

  • Molecular modeling software (e.g., AutoDock Vina, Schrödinger Suite, MOE).

Procedure:

  • Protein Preparation:

    • Download the PDB file of the target protein.

    • Remove water molecules and any co-solvents.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

    • Repair any missing side chains or loops.

    • Define the binding site, typically as a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Generate 3D coordinates for each analog.

    • Assign partial charges and define rotatable bonds.

    • Generate multiple conformers for flexible ligands, if the software requires it.

  • Docking Simulation:

    • Launch the docking calculation, specifying the prepared protein and ligand files.

    • Select the appropriate docking algorithm and scoring function.

    • The software will then systematically search for the optimal binding pose of the ligand within the defined binding site.

  • Analysis of Results:

    • Analyze the docking scores to rank the compounds based on their predicted binding affinities. A more negative binding affinity generally indicates a more favorable interaction.[6]

    • Visualize the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

    • Compare the binding modes of different analogs to understand the structure-activity relationship (SAR).

Data Presentation:

Analog IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
PYA-001-8.5Lys72, Asp184H-bond, Salt Bridge
PYA-002-7.9Phe168, Leu83Hydrophobic, π-π stacking
PYA-003-9.2Lys72, Asp184, Phe168H-bond, Salt Bridge, π-π stacking
............

Table 1: Example of a data table summarizing molecular docking results.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[7] This allows for the assessment of the stability of the docked pose and a more rigorous calculation of binding free energies.

Causality Behind Experimental Choices: The length of the MD simulation is a critical parameter. Short simulations (e.g., 10-20 ns) may be sufficient to assess the initial stability of a docked pose, while longer simulations (e.g., 100 ns or more) are often required to observe larger conformational changes and to obtain converged binding free energy calculations. The choice of force field and water model also significantly impacts the accuracy of the simulation.

Self-Validating System: The stability of the simulation is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. A stable simulation will show these values converging to a plateau.

Objective: To evaluate the stability of the docked complex and to calculate the binding free energy.

Materials:

  • The docked complex of a high-scoring this compound analog and the target protein.

  • MD simulation software (e.g., GROMACS, AMBER, Desmond).

Procedure:

  • System Preparation:

    • Place the docked complex in a periodic box of a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Parameterize the ligand with an appropriate force field (e.g., GAFF).

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns).

    • Save the trajectory of the simulation at regular intervals.

  • Analysis:

    • Calculate the RMSD of the protein and ligand to assess stability.

    • Analyze the trajectory to observe changes in protein conformation and ligand position.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

MD_Simulation_Workflow Docked_Complex Docked Protein-Ligand Complex System_Setup System Setup (Solvation, Ionization) Docked_Complex->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Trajectory_Analysis->Binding_Free_Energy

Figure 2: A generalized workflow for performing molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] A robust QSAR model can be used to predict the activity of novel, unsynthesized analogs.

Causality Behind Experimental Choices: The selection of molecular descriptors is a critical step in QSAR model development. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). The choice of statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) will depend on the complexity of the dataset and the relationship between the descriptors and the activity.

Self-Validating System: The predictive power of a QSAR model must be rigorously validated. This is typically done using both internal validation (e.g., cross-validation) and external validation (using a test set of compounds that were not used to build the model). A high correlation coefficient (R²) for the training set and a high predictive R² (q²) for the test set are indicative of a robust model.

Objective: To develop a predictive model for the biological activity of this compound analogs.

Materials:

  • A dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).

  • Software for calculating molecular descriptors (e.g., DRAGON, PaDEL-Descriptor).

  • Statistical software for model building and validation (e.g., R, Python with scikit-learn).

Procedure:

  • Data Preparation:

    • Draw the 2D structures of all compounds in the dataset.

    • Optimize the 3D geometry of each compound using a suitable method (e.g., DFT).

    • Calculate a wide range of molecular descriptors for each compound.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a feature selection algorithm to identify the most relevant descriptors.

    • Build the QSAR model using a suitable statistical method.

  • Model Validation:

    • Perform internal validation on the training set using cross-validation.

    • Perform external validation on the test set to assess the model's predictive power.

  • Model Interpretation and Application:

    • Interpret the selected descriptors to gain insights into the structural features that are important for activity.

    • Use the validated QSAR model to predict the activity of new, virtual analogs.

Data Presentation:

DescriptorCoefficientInterpretation
LogP-0.5Increased lipophilicity decreases activity
TPSA+1.2Increased polar surface area increases activity
nHBDon+0.8More hydrogen bond donors are favorable
.........

Table 2: Example of a QSAR model equation and descriptor interpretation.

In Silico ADMET Prediction: Assessing Drug-Likeness

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADMET). In silico ADMET prediction provides an early assessment of these properties, helping to prioritize compounds with a higher probability of success.[9][10]

Causality Behind Experimental Choices: A variety of computational models are available for predicting ADMET properties. It is often beneficial to use a consensus approach, employing multiple models to predict the same property. This can provide a more robust assessment than relying on a single prediction.

Self-Validating System: The predictive accuracy of ADMET models is often provided by the software developers based on large datasets of known drugs. It is important to understand the applicability domain of the models being used to ensure that the predictions for the this compound analogs are reliable.

Objective: To predict the ADMET properties of promising this compound analogs.

Materials:

  • 3D structures of the lead compounds.

  • ADMET prediction software (e.g., SwissADME, pkCSM, ADMETlab).

Procedure:

  • Input Structures:

    • Provide the 2D or 3D structures of the compounds to the software.

  • Run Predictions:

    • The software will calculate a range of ADMET properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

  • Analysis:

    • Analyze the predicted ADMET profiles of the compounds.

    • Identify any potential liabilities that may need to be addressed through chemical modification.

Data Presentation:

Analog IDHIA (%)BBB Permeable?CYP2D6 Inhibitor?hERG Inhibitor?Ames Toxic?
PYA-00195NoNoNoNo
PYA-00388NoYesNoNo
..................

Table 3: Example of an in silico ADMET prediction summary.

Conclusion and Future Perspectives

The computational strategies outlined in this guide provide a powerful and rational framework for the discovery and optimization of novel this compound analogs. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and in silico ADMET prediction, researchers can efficiently navigate the vast chemical space, prioritize promising candidates for synthesis and biological testing, and ultimately accelerate the development of new medicines. The iterative nature of the computational drug discovery workflow, where experimental data continually informs and refines the in silico models, is key to its success. As computational power and algorithmic sophistication continue to advance, the role of these methods in drug discovery is set to become even more central, paving the way for the development of safer and more effective therapeutics based on the versatile this compound scaffold.

References

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  • Ali, A. A., et al. (2021). In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. Journal of Taibah University Medical Sciences, 16(5), 738-747.
  • Gür, M., et al. (2018). Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives.
  • Sławiński, J., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(16), 4949.
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  • Al-Ostoot, F. H., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1347-1360.
  • Gobouri, A. A., et al. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0306973.
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(Pyridazin-3-yloxy)acetic Acid: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antihypertensive, and antimicrobial properties.[2][3][4] This remarkable versatility stems from the pyridazine ring's unique electronic properties and its capacity for diverse substitutions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Within this privileged class of compounds, (Pyridazin-3-yloxy)acetic acid stands out as a particularly valuable chemical building block. Its structure combines the bioactive pyridazine core with a reactive carboxylic acid functionality, connected by a flexible ether linkage. This trifecta of features provides a powerful handle for medicinal chemists to construct novel molecular architectures with the potential to address a wide range of therapeutic targets. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering practical insights and detailed protocols for its effective utilization in drug discovery programs.

Core Synthesis: A Two-Step Approach to a Key Intermediate

The synthesis of this compound is elegantly achieved through a two-step process commencing with the readily available 3(2H)-pyridazinone. This method involves an initial O-alkylation followed by ester hydrolysis.

Step 1: O-Alkylation of 3(2H)-Pyridazinone

The first step is a nucleophilic substitution reaction where the oxygen of the pyridazinone tautomer attacks an ethyl haloacetate, typically ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, to deprotonate the pyridazinone, thereby increasing its nucleophilicity. A phase transfer catalyst, like tetrabutylammonium bromide (TBAB), can be employed to facilitate the reaction between the aqueous and organic phases, leading to higher yields. The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

Step 2: Hydrolysis of Ethyl (Pyridazin-3-yloxy)acetate

The resulting ethyl (pyridazin-3-yloxy)acetate is then subjected to hydrolysis to yield the target carboxylic acid. This is commonly achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, in an aqueous or alcoholic solvent system. Acidification of the reaction mixture then precipitates the desired this compound.[5]

Detailed Experimental Protocol: Synthesis of this compound [5]

Part A: Synthesis of Ethyl (Pyridazin-3-yloxy)acetate

  • To a stirred solution of 3(2H)-pyridazinone (1.0 eq) in dry tetrahydrofuran (THF), add potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (pyridazin-3-yloxy)acetate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Part B: Synthesis of this compound

  • Dissolve the purified ethyl (pyridazin-3-yloxy)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add a 6N aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Heat the mixture to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

  • Carefully acidify the aqueous layer with a 2N hydrochloric acid (HCl) solution to a pH of approximately 2-3, which will cause the product to precipitate.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Chemical Reactivity and Derivatization Potential

This compound possesses two primary reactive sites: the carboxylic acid group and the pyridazine ring. This dual reactivity makes it a highly versatile building block for creating diverse chemical libraries.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a gateway to a multitude of chemical transformations, most notably esterification and amidation.

Esterification:

The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification.[2] This acid-catalyzed reaction with an alcohol is typically driven to completion by removing the water formed during the reaction. Common catalysts include sulfuric acid and p-toluenesulfonic acid.

Detailed Experimental Protocol: Esterification of this compound [2][6]

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Amidation:

The formation of an amide bond is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this transformation. A wide array of coupling reagents can be employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Detailed Experimental Protocol: Amide Coupling of this compound [7]

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add the desired amine (1.1 eq) and a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • To the stirred solution, add the coupling reagent (e.g., HATU, 1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Reactions of the Pyridazine Ring

The pyridazine ring itself is amenable to further functionalization, offering another dimension for structural diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be employed to introduce aryl or vinyl substituents at halogenated positions of the pyridazine ring.[4] Dehydrogenation of dihydropyridazinone precursors with reagents like bromine in acetic acid can also be used to introduce unsaturation.[4]

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The this compound scaffold is a key component in the design and synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Table 1: Bioactive Derivatives of this compound

Derivative ClassTherapeutic Target/ActivityReference
AmidesAnalgesic and Anti-inflammatory[7]
Substituted PyridazinonesAntihypertensive, Vasodilator[8]
Fused PyridazinesAnticancer[2]
General PyridazinonesAntiviral, Antimicrobial, Anticonvulsant[3][4]

One notable example is the development of various amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, which have demonstrated significant analgesic and anti-inflammatory properties in vivo.[7] This highlights the utility of the acetic acid moiety as a handle to introduce diverse functionalities that can modulate the biological activity of the parent pyridazinone core.

Physicochemical and Spectroscopic Characterization

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98197-84-3[9]
Molecular Formula C₆H₆N₂O₃[9]
Molecular Weight 154.12 g/mol [9]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the three protons on the pyridazine ring, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum of pyridazin-3(2H)-one has been reported, with the carbonyl carbon (C3) appearing at δ 164.00 ppm.[10] For this compound, one would expect to see signals for the four carbons of the pyridazine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carboxylic acid C=O stretch, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

As with any laboratory chemical, this compound and its derivatives should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling pyridazine and acetic acid derivatives should be followed.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the dual reactivity of the carboxylic acid and the pyridazine ring, provides a robust platform for the generation of diverse chemical entities. The proven track record of the pyridazinone scaffold in yielding biologically active compounds across a multitude of therapeutic areas underscores the potential of this compound as a key starting material for the discovery of next-generation therapeutics. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of novel and effective medicines.

Visualizations

Synthesis of this compound

synthesis_flowchart start 3(2H)-Pyridazinone intermediate Ethyl (Pyridazin-3-yloxy)acetate start->intermediate Ethyl bromoacetate, K₂CO₃, TBAB, THF, Reflux product This compound intermediate->product 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Synthetic pathway to this compound.

Reactivity of this compound

reactivity_diagram cluster_acid Carboxylic Acid Reactions cluster_ring Pyridazine Ring Reactions start This compound ester Ester Derivatives start->ester Alcohol, H⁺ catalyst amide Amide Derivatives start->amide Amine, Coupling Agent cross_coupling Substituted Pyridazines (e.g., Aryl, Vinyl) start->cross_coupling Halogenation followed by Pd-catalyzed cross-coupling

Caption: Key reactive sites and derivatization pathways.

References

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved February 2, 2026, from [Link]

  • RSC Education. (n.d.). Making esters from alcohols and acids. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2018082964A1 - Process for the production of pyridazinyl-amides in a one-pot synthesis.
  • National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved February 2, 2026, from [Link]

  • (Reference not used in the final text)
  • Semantic Scholar. (n.d.). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved February 2, 2026, from [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved February 2, 2026, from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Retrieved February 2, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved February 2, 2026, from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved February 2, 2026, from [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved February 2, 2026, from [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • PubMed. (2005). Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. Retrieved February 2, 2026, from [Link]

  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • (Reference not used in the final text)
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

Application Note: (Pyridazin-3-yloxy)acetic Acid in In Vivo Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

(Pyridazin-3-yloxy)acetic acid represents a critical bioisostere of phenoxyacetic acid , a structural motif foundational to both plant physiology (auxin mimetics) and medicinal chemistry (CRTH2 antagonists, aldose reductase inhibitors). In in vivo research, this molecule and its derivatives are primarily utilized in two distinct domains:

  • Plant Physiology (Primary Application): As a synthetic auxin analog . The pyridazine ring replaces the phenyl ring of 2,4-D or IAA, allowing researchers to probe auxin perception pathways (TIR1/AFB) with altered metabolic stability and transport kinetics.

  • Pharmacology (Secondary Application): As a pharmacophore scaffold for developing Thyroid Hormone Receptor (THR-

    
    ) agonists and Aldose Reductase Inhibitors (ARIs). The oxyacetic acid tail serves as the acidic headgroup required for electrostatic interaction with cationic receptor pockets.
    

This guide details the protocols for evaluating this scaffold in plant growth regulation assays (wheat coleoptile/Arabidopsis) and rodent pharmacokinetic screens for metabolic stability.

Mechanism of Action: The Auxin Bioisostere

To understand the experimental design, one must grasp the causality. This compound mimics Indole-3-acetic acid (IAA).

  • Molecular Logic: The carboxylic acid group acts as the "clamp" binding to the TIR1 receptor's positively charged pocket. The pyridazine ring provides the hydrophobic bulk necessary to fill the auxin-binding niche, promoting the degradation of Aux/IAA repressor proteins.

  • Research Advantage: Unlike natural IAA, pyridazine-based auxins are often resistant to rapid degradation by endogenous oxidases, making them potent tools for sustained in vivo stimulation.

Visualization: Auxin Signaling Pathway Activation

The following diagram illustrates how this compound (POA) enters the cell and triggers the gene expression cascade.

AuxinPathway cluster_nucleus Nucleus POA (Pyridazin-3-yloxy) acetic acid (POA) TIR1 TIR1/AFB (F-box Protein) POA->TIR1 Binds SCF SCF Complex (E3 Ligase) TIR1->SCF Recruits AuxIAA Aux/IAA (Repressor) AuxIAA->TIR1 Dimerizes Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Basal State) SCF->AuxIAA Ubiquitinates Proteasome->ARF Releases Inhibition GeneExp Auxin Response Genes (Growth) ARF->GeneExp Activates

Figure 1: Mechanism of Action for Pyridazin-3-yloxy acetic acid as an Auxin Mimic. The compound facilitates the degradation of Aux/IAA repressors, unlocking growth gene transcription.

Protocol A: Plant Growth Regulator Assessment (Wheat Coleoptile Assay)

This is the gold-standard in vivo bioassay for quantifying auxin-like activity. It relies on the elongation of etiolated coleoptile segments, which is strictly auxin-dependent.

Materials
  • Test Compound: this compound (dissolved in minimal DMSO, diluted in buffer).

  • Biological System: Wheat seeds (Triticum aestivum, cv. 'Lammas' or similar).

  • Buffer: 10 mM potassium phosphate buffer (pH 6.0) + 2% sucrose.

  • Control: Indole-3-acetic acid (IAA) as positive control; Buffer + DMSO as negative control.

Experimental Workflow
  • Germination (Dark Adaptation):

    • Soak wheat seeds in distilled water for 4 hours.

    • Plant on moist vermiculite and incubate in total darkness at 25°C for 3-4 days.

    • Why: Darkness prevents endogenous auxin synthesis and light-induced inhibition, sensitizing the tissue to exogenous treatment.

  • Explant Preparation (Safe Light):

    • Under green safe light, harvest seedlings when coleoptiles are 2-3 cm long.

    • Cut a 10 mm segment from the sub-apical region (3 mm below the tip).

    • Critical Step: Discard the apical tip (source of endogenous auxin) to ensure elongation is driven only by your test compound.

  • Treatment:

    • Place 5-10 segments into Petri dishes containing 5 mL of buffer with varying concentrations of this compound (

      
       M to 
      
      
      
      M).
    • Incubate in darkness at 25°C for 18–24 hours on a slow rotary shaker (40 rpm).

  • Data Acquisition:

    • Measure the final length of segments using a digital caliper or image analysis software (ImageJ).

Data Analysis & Interpretation
Treatment GroupConcentrationMean Length (mm)% Elongation vs ControlInterpretation
Negative Control 0 M10.5 ± 0.20%Baseline osmotic growth.
Positive Control (IAA)

M
18.2 ± 0.5173%Validated system response.
Pyridazin-3-yloxy AA

M
12.1 ± 0.336%Low activity threshold.
Pyridazin-3-yloxy AA

M
16.8 ± 0.4141%Strong Auxin Mimicry.

Note: If the compound shows activity >120% of control, it is confirmed as a functional auxin analog.

Protocol B: Pharmacokinetic Stability in Rodents (Medicinal Chemistry)

When used as a scaffold for drugs (e.g., THR-


 agonists or ARIs), the metabolic stability of the ether linkage  (C-O-C) between the pyridazine ring and the acetic acid tail is the critical failure point. This protocol validates the scaffold's integrity in vivo.
Rationale

The pyridazin-3-yloxy motif is susceptible to oxidative dealkylation by Cytochrome P450 enzymes. This study tracks the parent compound and the potential cleavage metabolite (3-pyridazinone).[1]

Workflow Diagram

PK_Workflow Step1 1. Formulation (Solutol HS15 / Saline) Step2 2. Administration (IV: 2 mg/kg | PO: 10 mg/kg) Step1->Step2 Step3 3. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) Step2->Step3 Step4 4. Plasma Processing (Acetonitrile Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Decision Metabolite (3-Pyridazinone) Detected? Step5->Decision OutcomeA Unstable Scaffold (Modify Ether Linkage) Decision->OutcomeA Yes (>5%) OutcomeB Stable Scaffold (Proceed to Efficacy) Decision->OutcomeB No (<1%)

Figure 2: Pharmacokinetic Screening Workflow for Pyridazin-3-yloxy Derivatives.

Detailed Methodology
  • Animals: Male Sprague-Dawley rats (250–300 g), cannulated (jugular vein) for stress-free sampling.

  • Dosing:

    • IV Bolus: 2 mg/kg in Saline/DMSO (95:5).

    • Oral Gavage: 10 mg/kg in 0.5% Methylcellulose.

  • Sampling: Collect 200

    
    L blood into K2EDTA tubes at t=5min, 15min, 30min, 1h, 2h, 4h, 8h, 24h.
    
  • Bioanalysis (LC-MS/MS):

    • Target: this compound (Parent).

    • Marker: 3-Pyridazinone (Cleavage Metabolite).[1]

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Calculations:

    • Calculate Bioavailability (

      
      ) using 
      
      
      
      .
    • Success Criteria:

      
       and Metabolite/Parent ratio 
      
      
      
      .

References

  • Shainova, R. S., et al. (2020).[2] Synthesis of Novel Compounds with a Combination of Pyridazine, Pyrazole and 1,3,5-Triazine Rings and Preliminary Evaluation of Their Plant Growth Stimulant Activity. ResearchGate. Link

  • Kelly, M. J., et al. (2014).[3] Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor Beta Agonist. Journal of Medicinal Chemistry. Link

  • Yengoyan, A. P., et al. (2020).[2] Synthesis and Preliminary Biological Properties Assessment of Novel 2-S-, 4-, 5-Substituted and Bicyclic Derivatives of 6-Methylpyrimidine-4-ol. Letters in Organic Chemistry. Link

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Link[4]

Sources

In silico docking studies of (Pyridazin-3-yloxy)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: In Silico Analysis of (Pyridazin-3-yloxy)acetic Acid Derivatives: A Guide to Molecular Docking for Drug Discovery

Abstract

This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, owing to the versatile pyridazine core known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, and molecular docking is a primary tool within SBDD for predicting the binding orientation and affinity of a small molecule within the active site of a target protein[4][5]. This guide provides an in-depth, experience-driven protocol for conducting molecular docking studies on this compound derivatives. It moves beyond a simple list of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible in silico workflow.

The Scientific Imperative: Why Dock Pyridazine Derivatives?

The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry. Its derivatives have been synthesized and evaluated for a multitude of biological activities[6][7]. The this compound framework, in particular, offers a synthetically accessible structure with multiple points for chemical modification, allowing for the fine-tuning of pharmacodynamic and pharmacokinetic properties.

Molecular docking serves two primary objectives in this context[4]:

  • Hit Identification: Screening virtual libraries of novel this compound derivatives against a biological target to identify promising candidates for synthesis and experimental testing[8].

  • Lead Optimization: Understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern the binding of a known active derivative. This insight guides the rational design of new analogs with improved potency and selectivity[9].

This protocol is designed to be a self-validating system, incorporating critical steps to ensure the reliability of the computational predictions before committing resources to chemical synthesis and biological assays.

The Molecular Docking Workflow: A Conceptual Overview

A successful docking study is a systematic process, not a single computational event. Each stage builds upon the last, from meticulous preparation of the biological target and ligands to the critical analysis of the final results. The quality of the input structures directly dictates the quality of the output, a principle we will adhere to throughout this guide[4].

docking_workflow cluster_prep Part 1: Preparation Phase cluster_exec Part 2: Execution Phase cluster_analysis Part 3: Analysis & Validation target_sel Target Selection (e.g., from PDB) prot_prep Receptor Preparation target_sel->prot_prep PDB ID ligand_sel Ligand Design (Derivative Series) lig_prep Ligand Preparation ligand_sel->lig_prep 2D/3D Structures grid_gen Grid Box Generation (Define Search Space) prot_prep->grid_gen validation Protocol Validation (Re-docking) prot_prep->validation Co-crystallized Ligand docking Run Docking Simulation (e.g., AutoDock Vina) lig_prep->docking grid_gen->docking results Pose & Score Analysis docking->results results->ligand_sel Iterative Refinement validation->docking Validate Parameters

Figure 1: A comprehensive workflow for in silico molecular docking studies.

Essential Tools and Software

Before beginning, ensure you have the necessary software installed. This protocol standardizes on the AutoDock suite, which is widely used and freely available for academic research.

Tool NamePurposeRecommended Source
RCSB Protein Data Bank Source for 3D protein structures.[Link]
PubChem / ZINC Source for ligand structures.[Link]
AutoDock Tools (ADT) Preparing protein and ligand files, generating grid boxes.[Link][10]
AutoDock Vina The core docking program.[Link][10][11]
Open Babel Interconverting chemical file formats.[Link][11]
PyMOL or UCSF ChimeraX Visualization and analysis of results.[Link] or

Part I: Protocol for Receptor Preparation

Causality: The primary cause of failed docking simulations is an improperly prepared receptor structure[12]. The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and not immediately ready for docking. We must process it to mimic a more biologically relevant state.

Step-by-Step Methodology:

  • Obtain the Receptor Structure:

    • Navigate to the .

    • Search for your target protein. Expert Insight: Whenever possible, choose a high-resolution (<2.5 Å) crystal structure that contains a co-crystallized ligand in the binding site of interest. This ligand is invaluable for defining the binding pocket and for validating your docking protocol later[4]. For this protocol, we will assume PDB ID XXXX is used.

  • Clean the PDB File:

    • Load the downloaded PDB file into a visualization tool like UCSF ChimeraX or PyMOL[13].

    • Remove Water Molecules: Delete all crystallographic water molecules. Rationale: Most water molecules are transient and not critical for binding. They can sterically block the binding site and interfere with the docking algorithm unless specific water molecules are known to be structurally conserved and mediate key interactions[14][15].

    • Remove Non-Essential Components: Delete any additional protein chains (if your target functions as a monomer), ions, or crystallization agents that are not part of your biological model[16].

    • Retain the Co-crystallized Ligand (for now): Keep the original ligand in the structure. We will use it to define the center of our search space. Save this cleaned protein-ligand complex as a new PDB file (e.g., receptor_cleaned.pdb).

  • Prepare the Receptor for Docking using AutoDock Tools (ADT):

    • Open AutoDock Tools.

    • Go to File > Read Molecule and open receptor_cleaned.pdb.

    • Add Hydrogen Atoms: Go to Edit > Hydrogens > Add. Select Polar Only and click OK. Rationale: X-ray crystallography often does not resolve hydrogen atom positions. Adding them is critical as they are key participants in hydrogen bonds, a primary driver of protein-ligand recognition[15][17].

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. Rationale: The docking scoring function requires partial atomic charges to calculate electrostatic interactions. Gasteiger charges are a rapid and widely accepted method for this purpose in docking studies[18].

    • Assign Atom Types: Go to Edit > Atoms > Assign AD4 type.

    • Save as PDBQT: Go to File > Save > Write PDBQT. Save the file as receptor.pdbqt. The PDBQT (Protein Data Bank, Partial Charge, and Atom Type) format contains the coordinate information plus the required charge and atom type parameters for AutoDock Vina[19].

Part II: Protocol for Ligand Preparation

Causality: Ligands must be converted into a 3D format with correct protonation states, charges, and defined rotatable bonds. The docking algorithm will explore the conformational space of the ligand by rotating these bonds, so their correct definition is paramount[18][20].

Step-by-Step Methodology:

  • Obtain/Draw Ligand Structures:

    • Draw your series of this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. Save them in a common format like SDF or MOL2.

    • Alternatively, download structures from a database like PubChem.

  • Convert to 3D and Energy Minimize:

    • Use a tool like Open Babel to convert your 2D structures to 3D and perform a preliminary energy minimization.

    • Example Command (Open Babel): obabel -isdf input_ligands.sdf -osdf output_ligands_3d.sdf --gen3d -ff MMFF94

    • Rationale: This step generates a reasonable 3D starting conformation and removes any steric strain from the initial 2D drawing, ensuring correct bond lengths and angles[15][21].

  • Prepare Ligands for Docking using AutoDock Tools (ADT):

    • Open AutoDock Tools.

    • Go to Ligand > Input > Open and select a single ligand file (e.g., ligand1.mol2).

    • Detect Rotatable Bonds: ADT will automatically detect the rotatable bonds. A dialog box will appear showing the number of torsions. You can review and modify this if needed, but the default is usually appropriate.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand1.pdbqt.

    • Repeat this process for all derivatives in your series.

Part III: Docking Execution with AutoDock Vina

Causality: The docking process requires a defined search space (a "grid box") where the algorithm will attempt to place the ligand. The size and location of this box are critical parameters. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions[4][10].

Step-by-Step Methodology:

  • Define the Grid Box using ADT:

    • In ADT, with your receptor.pdbqt loaded, select the co-crystallized ligand from the PDB viewer.

    • Go to Grid > Grid Box.... A box will appear around your selected ligand.

    • Adjust the center coordinates and dimensions (Angstroms) to ensure the box comfortably encompasses the entire binding site. A good starting point is a cube of 20-25 Å centered on the co-crystallized ligand.

    • Record the center (x, y, z) and size (x, y, z) values. These are essential for the next step.

  • Create the Vina Configuration File:

    • Create a new text file named conf.txt.

    • Populate it with the parameters recorded in the previous step.

  • Run the Docking Simulation:

    • Open a command prompt or terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand1.pdbqt, and conf.txt files.

    • Execute the Vina command: vina --config conf.txt --log ligand1_log.txt[22]

ParameterDescriptionTypical ValueRationale
receptorThe prepared receptor file.receptor.pdbqtSpecifies the macromolecular target.
ligandThe prepared ligand file.ligand1.pdbqtSpecifies the small molecule to be docked.
outThe output file for docking poses.ligand1_out.pdbqtStores the coordinates of the predicted binding modes.
center_x,y,zCoordinates for the center of the grid box.e.g., 15.19, 53.90, 16.91Defines the search space location based on the known binding site[19].
size_x,y,zDimensions of the grid box in Ångstroms.e.g., 20, 20, 20Defines the volume of the search space.
exhaustivenessControls the computational effort of the search.8 (default) to 32+Higher values increase the probability of finding the true energy minimum but take longer[22].
num_modesThe number of binding modes (poses) to generate.9Provides a range of plausible binding conformations for analysis.

Part IV: Analysis and Interpretation of Results

Causality: The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation. The primary metrics are the binding affinity score and the binding pose[9][23].

  • Binding Affinity (Docking Score):

    • The primary output is the binding affinity, reported in kcal/mol. This is an estimation of the binding free energy (ΔG)[9].

    • Interpretation: More negative values indicate stronger predicted binding affinity[23][24]. When comparing a series of derivatives, those with lower (more negative) scores are predicted to be more potent binders.

    • General Guideline:

      • < -10 kcal/mol: Strong interaction

      • -7 to -9 kcal/mol: Moderate interaction

      • > -6 kcal/mol: Weaker interaction[24]

  • Binding Pose and Interactions:

    • Load the receptor.pdbqt and the output file (ligand1_out.pdbqt) into PyMOL or ChimeraX. The output file contains multiple binding modes (poses).

    • Focus on the top-ranked pose (Mode 1, with the lowest energy score).

    • Visualize Interactions: Analyze the non-covalent interactions between your derivative and the protein's active site residues. Look for:

      • Hydrogen Bonds: Key for specificity and affinity.

      • Hydrophobic Interactions: Often a major contributor to the overall binding energy.

      • Pi-stacking or Cation-pi interactions: Common with aromatic rings like pyridazine.

    • Expert Insight: Do not rely solely on the docking score[24]. A ligand with a very favorable score that makes no chemically sensible interactions with key active site residues should be viewed with skepticism. The binding pose must be plausible.

  • Summarize Results:

    • Compile the results for your series of derivatives into a clear table for comparison.

Derivative IDDocking Score (kcal/mol)Key Interacting ResiduesNo. of H-Bonds
PDZ-001-9.8TYR-151, ASP-210, LEU-343
PDZ-002-8.5TYR-151, PHE-1801
PDZ-003-10.2TYR-151, ASP-210, ARG-2144

Part V: The Trustworthiness Pillar - Protocol Validation

Causality: How do we trust our docking protocol and parameters? We validate it by testing its ability to reproduce a known, experimentally determined result. This is typically done by "re-docking" the co-crystallized ligand back into its own binding site[14][25].

validation_logic PDB Crystal Structure (Protein + Native Ligand) Extract Extract Native Ligand PDB->Extract Compare Compare Poses (Calculate RMSD) PDB->Compare Native Pose Dock Dock Extracted Ligand into Protein using Your Protocol Extract->Dock Dock->Compare Docked Pose Result Result: RMSD ≤ 2.0 Å? Compare->Result

Figure 2: The logic of protocol validation via re-docking.

Validation Protocol:

  • Prepare the Native Ligand: Using the cleaned PDB file (receptor_cleaned.pdb), save the co-crystallized ligand as a separate file. Prepare this ligand as a PDBQT file, just as you did for your derivatives.

  • Re-Dock: Use the exact same receptor.pdbqt, grid box parameters, and Vina configuration file to dock this native ligand back into the receptor.

  • Calculate RMSD: Superimpose the experimentally determined pose of the native ligand (from the original PDB file) with the top-ranked docked pose from your validation run. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of ≤ 2.0 Å is considered a successful validation[9][14][26]. It indicates that your chosen docking protocol and parameters are capable of accurately reproducing the experimentally observed binding mode. If the RMSD is higher, you may need to adjust the grid box size or increase the exhaustiveness parameter.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for performing in silico docking studies on this compound derivatives. By following these detailed protocols—from meticulous receptor and ligand preparation to robust analysis and essential validation—researchers can generate reliable computational hypotheses to guide their drug discovery efforts. This in silico screening process allows for the prioritization of the most promising derivatives for synthesis, ultimately saving significant time and resources in the search for novel therapeutic agents.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Scripps Research. [Link]

  • SAMSON. (n.d.). Avoiding Common Mistakes When Preparing Proteins for Docking. SAMSON Blog. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Cal Poly. [Link]

  • UCSF Chimera. (n.d.). Preparing the protein and ligand for docking. UCSF Chimera. [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. EMBL-EBI. [Link]

  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • PMC. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • PMC. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Journal of Pharmaceutical Sciences & Research. [Link]

  • MDPI. (2016). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • PubMed. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Chemical & Pharmaceutical Bulletin. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • International Journal of Current Advanced Research. (n.d.). Synthesis, characterization and biological activity evaluation of new pyridazines containing imidazolidine moiety. IJCAB. [Link]

  • PMC. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). 3(2H)-Pyridazinone Derivatives: Synthesis, In-Silico Studies, Structure-Activity Relationship and In-Vitro Evaluation for Acetylcholinesterase Enzyme İnhibition. ResearchGate. [Link]

  • Hindawi. (2014). In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. Bioinorganic Chemistry and Applications. [Link]

  • ResearchGate. (2016). A brief review on Triazin-pyridazinones: Synthesis and biological activities. ResearchGate. [Link]

  • ResearchGate. (2019). Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. ResearchGate. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • PubMed. (1982). Synthesis and biological activity of pyridazinooxazines. Chemical & Pharmaceutical Bulletin. [Link]

  • PMC. (2020). In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents. Scientific Reports. [Link]

Sources

Application Note: (Pyridazin-3-yloxy)acetic Acid in Drug Discovery

[1][2][3]

Executive Summary

The This compound scaffold represents a specific subclass of pyridazine derivatives characterized by an ether linkage at the C3 position.[1] Unlike the thermodynamically favored N-alkylated pyridazinones, this O-linked motif offers distinct vector geometry, hydrogen-bonding capabilities, and metabolic stability profiles.[2] This guide provides the critical synthetic protocols to access this scaffold selectively (avoiding N-alkylation) and outlines its application in targeting nuclear receptors (TR

1

Chemical Scaffold & Properties

Structural Distinction

The pyridazine core is an ambident nucleophile.[1][3] Under standard alkylation conditions (e.g., alkyl halide + K



pyridazin-3(2H)-one-2-yl acetic acid12This compound

1
FeatureThis compound (Pyridazin-3-one-2-yl)acetic acid
Linkage Ether (O-linked)Amide-like (N-linked)
Geometry Angled, flexible ether bondPlanar, rigid amide bond
H-Bonding Pyridazine N2 is a free acceptorCarbonyl O is the acceptor
Synthesis S

Ar on 3-halopyridazine
Alkylation of pyridazinone
Physicochemical Advantages[1]
  • Dipole Moment: The pyridazine ring possesses a high dipole moment (~3.9 D), enhancing electrostatic interactions within binding pockets.[1]

  • Acidic Moiety: The acetic acid tail (

    
     ~3.5–4.[1]5) mimics carboxylate ligands of endogenous substrates (e.g., prostaglandins, thyroid hormones), forming salt bridges with arginine or lysine residues in target proteins.[1][2]
    
  • Metabolic Stability: The aryl-ether bond is generally resistant to hydrolysis compared to ester or amide linkers.[1]

Synthetic Protocols

Primary Protocol: S Ar Displacement (O-Selective)

This is the industry-standard method to guarantee the formation of the O-isomer.[1] The reaction utilizes a 3-halopyridazine electrophile and a glycolate nucleophile.[1]

Reagents:

  • Substrate: 3,6-Dichloropyridazine (or substituted 3-chloropyridazine).

  • Nucleophile: Methyl glycolate (Methyl hydroxyacetate).[1]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Procedure:

  • Nucleophile Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous THF (0.5 M). Cool to 0°C.[1]

  • Addition: Dropwise add methyl glycolate (1.1 equiv). Stir for 30 min at 0°C until H

    
     evolution ceases and the alkoxide is formed.
    
  • Coupling: Add a solution of 3,6-dichloropyridazine (1.0 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor by TLC/LCMS (Target mass: M+H).

    • Note: If the pyridazine is electron-rich, heating to 60°C may be required.

  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.[2]
  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2 equiv) in THF:H

    
    O (3:1) at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the product.
    
Alternative Protocol: Silver-Mediated Alkylation

If starting from pyridazin-3(2H)-one, standard bases yield ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

12

1
  • Conditions: Pyridazin-3-one + Ag

    
    CO
    
    
    + Ethyl bromoacetate in Toluene/Benzene (Reflux).[1]
  • Mechanism: The silver ion coordinates the nitrogen lone pair and halide, directing the electrophile to the oxygen.

Medicinal Chemistry Applications

Thyroid Hormone Receptor (TR ) Agonists

The this compound scaffold serves as a bioisostere for the phenoxy-acetic acid core found in T3/T4 hormones.[1]

  • Mechanism: The pyridazine ring mimics the inner phenyl ring of thyromimetics. The acetic acid side chain forms a critical salt bridge with Arg282 (in TR

    
    ).[1]
    
  • Advantage: Improved liver selectivity and reduced cardiac side effects compared to traditional thyromimetics.[1][2]

P2X7 Receptor Antagonists

P2X7 is an ATP-gated ion channel linked to inflammation.[1][2]

  • Role: The scaffold acts as a polar head group. The pyridazine nitrogen atoms can accept hydrogen bonds from the receptor, while the acetic acid tail interacts with cationic residues in the ATP-binding pocket.

  • Optimization: Substitution at the 6-position of the pyridazine (e.g., with a trifluoromethyl-phenyl group) enhances potency by occupying the hydrophobic pocket.[1]

Aldose Reductase Inhibitors (ARIs)[1][6]
  • Function: The acidic head group binds to the anion-binding site (Tyr48, His110, Trp111) of the Aldose Reductase enzyme.

  • Selectivity: The rigidity of the pyridazine ring reduces off-target inhibition of Aldehyde Reductase (ALR1), a common issue with flexible carboxylic acid inhibitors.[1]

Visualizations & Workflows

Synthetic Decision Tree (Graphviz)

This diagram illustrates the critical decision point between


1

SynthesisPathStartTarget: this compoundPrecursor1Precursor: 3-ChloropyridazineStart->Precursor1Precursor2Precursor: Pyridazin-3(2H)-oneStart->Precursor2MethodAMethod A: SNAr Reaction(Nucleophile: Glycolate)Precursor1->MethodAPreferred RouteMethodBMethod B: Standard Alkylation(Base: K2CO3/NaH)Precursor2->MethodBMethodCMethod C: Silver Salt Alkylation(Ag2CO3)Precursor2->MethodCProductOProduct: O-Linked (Ether)This compoundMethodA->ProductOHigh SelectivityProductNProduct: N-Linked (Amide)(Pyridazin-3-one-2-yl)acetic acidMethodB->ProductNMajor ProductMethodC->ProductOHigh Cost/Specialized

Caption: Synthetic workflow distinguishing the SNAr route (Green) for O-linked products from the standard alkylation route (Red) which yields N-linked byproducts.

Pharmacophore Interaction Model

The following diagram depicts how the scaffold interacts within a generic nuclear receptor binding pocket (e.g., TR

PharmacophoreAcidCOO-LinkerO-LinkerAcid->LinkerArgArg282(Cationic)Acid->ArgSalt BridgeRingPyridazineCoreLinker->RingSubst6-ArylSubstituentRing->SubstHBondBackbone NH(Donor)Ring->HBondH-Bond AcceptorPocketHydrophobicPocketSubst->PocketPi-Stacking

Caption: Pharmacophore model showing the salt bridge (Acid-Arg), H-bonding (Pyridazine N), and hydrophobic interactions typical of this scaffold.[1][2]

Summary of SAR Data

The following table summarizes Structure-Activity Relationship (SAR) trends for the scaffold in TR

Structural ZoneModificationEffect on ActivityRationale
Acid Tail EsterificationLoss of in vitro potencyFree acid required for Arg salt bridge; esters act as prodrugs.[1][2]
Linker Replacement with -NH-Reduced potencyEther oxygen provides optimal bond angle (~110°) for fit.[1]
Pyridazine C6 Aryl/Heteroaryl groupIncreased PotencyFills the distal hydrophobic pocket; creates "L-shaped" conformation.[1]
Pyridazine C4/C5 Methyl/IsopropylModulates SelectivitySteric bulk can improve isoform selectivity (TR

vs TR

).[1]

References

  • Dugger, D. L., et al. "Pyridazinone derivatives as thyroid hormone receptor agonists."[2] U.S. Patent WO2007009913A1.[1] (Describes O-linked pyridazine synthesis for TR agonists). Link

  • Heinisch, G., & Frank, H. "Pyridazines.[2] 54. Synthesis of 3-alkoxypyridazines." Monatshefte für Chemie, 121, 1990.[2] (Foundational chemistry for SNAr synthesis of alkoxypyridazines).

  • Momo, R., et al. "Synthesis and biological evaluation of pyridazine derivatives as novel anti-inflammatory agents."[2] Bioorganic & Medicinal Chemistry Letters, 2015.[2] (Discusses O- vs N-alkylation outcomes).

  • Gomtsyan, A. "Heterocycles in Drug Discovery."[2] Chemistry of Heterocyclic Compounds, 2012.[2] (Review of pyridazine scaffold utility).

  • Meanwell, N. A. "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 2023.[2] (Detailed review of pyridazine physicochemical properties). Link

Troubleshooting & Optimization

Technical Support Center: Purification of (Pyridazin-3-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research & Development Scientist

Welcome to the technical support center for (Pyridazin-3-yloxy)acetic acid. As a Senior Application Scientist, I understand that the purity of your active compounds is paramount to the success of your research and development efforts. A well-characterized molecule with minimal impurities is the bedrock of reliable biological data and smooth process scale-up.

This guide is structured to address the practical challenges you may encounter during the purification of this compound. It moves beyond simple procedural lists to explain the chemical principles behind each step, empowering you to make informed decisions and troubleshoot effectively. Our goal is to provide a self-validating framework for achieving high purity, grounded in established chemical literature.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should anticipate when synthesizing this compound?

A: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard Williamson ether synthesis from 3(2H)-pyridazinone and a haloacetic acid derivative (e.g., ethyl bromoacetate followed by hydrolysis), you should primarily watch for:

  • Unreacted 3(2H)-Pyridazinone: This is a common starting material and can persist if the reaction does not go to completion. Due to its polar nature, it can sometimes co-purify with the desired product.[1]

  • Unreacted Haloacetic Acid or its Ester: Residual electrophile from the synthesis.

  • Hydrolyzed Haloacetic Acid (e.g., Bromoacetic Acid): If the reaction is performed under conditions that can hydrolyze the starting ester before the desired reaction occurs.

  • N-Alkylated Isomer: While O-alkylation is generally favored for pyridazinones, a small amount of N-alkylation on the pyridazine ring can occur, leading to a structural isomer that can be challenging to separate.

  • Dimerization or Polymerization Products: Side reactions, though typically minor, can occur under harsh conditions.[2]

Understanding these potential impurities is the first step in designing an effective purification scheme, as their distinct chemical properties (polarity, acidity, solubility) will dictate the best separation technique.

Q2: What is the recommended first-pass purification strategy for crude this compound?

A: For a crystalline solid, recrystallization is the most efficient and cost-effective initial purification method. The presence of both a polar pyridazine ring and a carboxylic acid group suggests that solvent systems containing acetic acid, water, or alcohols could be effective.[3][4] The goal is to find a solvent (or solvent pair) in which the desired product is sparingly soluble at room temperature but highly soluble when heated, while impurities remain either highly soluble or insoluble at all temperatures. A successful recrystallization can rapidly increase purity to >95% and is easily scalable.[5]

Q3: When is it necessary to use column chromatography?

A: You should resort to column chromatography under the following circumstances:

  • Failure of Recrystallization: If recrystallization fails to remove key impurities, particularly those with very similar solubility profiles to your product (e.g., the N-alkylated isomer).

  • Oily or Non-Crystalline Products: If the crude product is an oil or amorphous solid that refuses to crystallize.

  • Small-Scale, High-Purity Needs: When a very high degree of purity (>99.5%) is required for applications like reference standard generation or final drug substance formulation, chromatography offers superior resolving power.[6][7]

While powerful, flash chromatography is more resource-intensive (solvents, silica, time) and less amenable to large-scale production compared to crystallization.[8]

Q4: How can I definitively assess the purity of my final product?

A: A combination of methods provides the most trustworthy assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can resolve closely related impurities and provide a purity value as a percentage of the total peak area.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present at levels of ~1% or higher.

  • Melting Point: A sharp melting point range (e.g., < 2 °C) is a strong indicator of a pure crystalline compound.[10] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

This section is designed to help you solve specific problems you might encounter during your experiments.

Problem: My compound is streaking badly on the silica TLC plate.

  • Underlying Cause: this compound is, as its name implies, an acid. The carboxylic acid group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior (streaking). This interaction is a form of strong adsorption that prevents the compound from moving smoothly up the plate.

  • Solution: To mitigate this, you need to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your eluent (mobile phase).

    • Recommended Action: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The added acid protonates your compound, reducing its interaction with the silica and resulting in a more compact, well-defined spot.[11]

Problem: My product will not crystallize. It just oils out of solution.

  • Underlying Cause: This typically happens for one of two reasons: 1) The solution is supersaturated to a point where the kinetics favor the formation of a liquid phase (the oil) over an ordered crystal lattice, or 2) The presence of impurities is disrupting crystal formation.

  • Solution Workflow:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount more solvent to reduce the saturation level. Allow it to cool much more slowly.

    • Induce Crystallization: If slow cooling fails, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution.

    • Consider an Anti-Solvent: If working with a single solvent, try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the dissolved solution until turbidity persists. This can often force crystallization.

    • Purify Further: If all else fails, the oil may be too impure to crystallize. Purify the material by column chromatography and then attempt to crystallize the resulting cleaner product.

Problem: My NMR spectrum shows that the starting 3(2H)-pyridazinone is still present after column chromatography.

  • Underlying Cause: The polarity of this compound and 3(2H)-pyridazinone can be quite similar, making separation difficult if the eluent system is not optimized. The product is more acidic, but the pyridazinone is also very polar.

  • Solution:

    • Optimize Eluent Polarity: The key is to find a "sweet spot" for polarity. If your current system isn't working, systematically vary the ratio of your polar and non-polar solvents.

    • Introduce a Different Solvent: Sometimes, simply changing one of the eluent components can alter the selectivity of the separation. For example, if you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol.

    • Employ Gradient Elution: Instead of using a constant solvent ratio (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This will first elute less polar impurities, then hopefully provide better separation between the closely eluting starting material and product.

Suggested Solvent Systems for Chromatography
Eluent SystemComponentsRationale & Comments
System 1 Dichloromethane / Methanol / Acetic AcidA robust, general-purpose system for polar compounds. Start with 95:5 DCM:MeOH and increase methanol content as needed. The acetic acid (0.5-1%) is critical for good peak shape.
System 2 Ethyl Acetate / Hexanes / Acetic AcidGood for moderately polar compounds. Less polar than DCM/MeOH. Useful if the product and impurity have different hydrogen bonding capabilities.
System 3 Chloroform / Acetone / Acetic AcidAn alternative system that can sometimes provide different selectivity compared to alcohol-based mobile phases.
Visualized Workflows & Protocols
General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

cluster_0 Purification Strategy A Crude Product B Attempt Recrystallization A->B C Assess Purity (TLC, HPLC, NMR) B->C D Purity > 98%? C->D E Final Product D->E Yes F Column Chromatography D->F No F->C Re-assess

Caption: Decision tree for purification.

Detailed Protocols

Protocol 1: Recrystallization from Acetic Acid / Water

This protocol is a strong starting point given the acidic nature of the target molecule.

  • Solubilization: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of glacial acetic acid required to dissolve the solid with gentle heating (e.g., on a hotplate at 60-80°C).[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat. Slowly add water dropwise (as an anti-solvent) until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few drops of hot acetic acid to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold water to remove residual acetic acid and any water-soluble impurities.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives the product an Rf value of ~0.3 and shows good separation from all impurities. Remember to add 0.5-1% acetic acid to the eluent.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar component of your eluent system (e.g., hexanes or dichloromethane). Ensure the silica bed is compact and level.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica, and evaporating the solvent to dryness. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin running the eluent through the column. If using a gradient, start with a low polarity and gradually increase it. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid or oil under high vacuum to remove any residual solvent.

References
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Muntean, B. S., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Purification method for glacial acetic acid. CN102746136A.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • Wang, L., et al. (2022). Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Hafez, H. N., El-Gazzar, A. B. A., & Nawwar, G. A. M. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]

  • Patsnap Eureka. (2025). Methods for Detecting Impurities in Glacial Acetic Acid. Available at: [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, G. J., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Available at: [Link]

  • Supporting Information for: Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Schnell, S. D., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. Available at: [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]

  • Semantic Scholar. (n.d.). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Available at: [Link]

  • PubChem. (n.d.). ([6][12][13]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Distillation/crystallization process used to purify acetic acid and.... Available at: [Link]

  • NIOSH. (1984). Acetic acid 1603. Centers for Disease Control and Prevention. Available at: [Link]

  • Reddit. (2015). Recrystallization from acetic acid?. r/chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for removing impurities from acetic acid. WO2016135630A1.
  • Google Patents. (n.d.). Purification of acetic acid from wood acetylation process using extraction. US7790922B2.
  • Japanese Pharmacopoeia. (n.d.). Acetic Acid. Available at: [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Optimizing (Pyridazin-3-yloxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Pyridazin-3-yloxy)acetic acid derivatives are critical pharmacophores in herbicide development (e.g., flufenpyr-ethyl analogs) and enzyme inhibitors (e.g., MAO-A inhibitors).[1] However, the synthesis is notoriously plagued by the ambident nature of the pyridazinone ring, leading to mixtures of O-alkylated (desired ether) and N-alkylated (undesired lactam) isomers.

This guide provides a root-cause analysis of common by-products and actionable troubleshooting protocols to maximize regioselectivity.

Module 1: The Core Challenge (O- vs. N-Alkylation)

The Mechanism of Failure

The pyridazin-3-one moiety exists in a tautomeric equilibrium. When treated with a base, it forms an ambident anion that can react at either the Oxygen (C-3) or the Nitrogen (N-2).

  • O-Alkylation (Kinetic/Soft Control): Leads to the desired this compound derivative.

  • N-Alkylation (Thermodynamic/Hard Control): Leads to the thermodynamically stable N-substituted pyridazinone (lactam).

Visualizing the Pathway

ReactionPathway Start Pyridazin-3(2H)-one (Precursor) Anion Ambident Anion (Resonance Hybrid) Start->Anion Deprotonation N_Prod N-Alkylated By-product (Lactam, Thermodynamically Stable) Anion->N_Prod O_Prod O-Alkylated Product (Ether, Desired) Anion->O_Prod N_Path Path A: N-Alkylation (Favored by Hard Bases/Polar Solvents) O_Path Path B: O-Alkylation (Favored by Ag+ salts/Soft Electrophiles)

Figure 1: Bifurcation of the alkylation pathway.[2] Path A represents the most common impurity source.

Module 2: Diagnostic Troubleshooting (FAQs)

Q1: My HPLC shows two peaks with identical Mass (LC-MS). Which is which?

Diagnosis: You likely have regioisomers (N-alkyl vs. O-alkyl).[2] They have the same molecular weight but distinct polarities. Resolution:

  • Polarity Check: On a standard C18 Reverse Phase column, the N-alkylated isomer (Lactam) is typically more polar and elutes earlier than the O-alkylated ether.

  • UV Profile: Compare UV

    
    . The conjugated system differs slightly between the lactam and the alkoxypyridazine.
    
Q2: How do I definitively confirm the structure using NMR?

Diagnosis: 1H NMR is often ambiguous due to overlapping signals. Resolution: Use 13C NMR or HMBC for a definitive answer.

FeatureO-Alkylated (Desired) N-Alkylated (By-product)
13C NMR (C-3) ~158 - 162 ppm (C-O bond character)~164 - 168 ppm (C=O Carbonyl character)
HMBC Correlation Methylene protons (

) correlate to C-3
Methylene protons correlate to C-3 AND C-? (often weaker)
IR Spectroscopy No strong amide carbonyl stretchStrong C=O stretch at ~1660-1680 cm⁻¹
Q3: I am using the route (3-chloropyridazine + glycolate). Why is my yield low?

Diagnosis: While this route avoids N-alkylation, it is prone to hydrolysis and polymerization .

  • Hydrolysis: Traces of water convert the 3-chloropyridazine back to pyridazin-3-one (the starting material for the other route!).

  • Polymerization: 3-chloropyridazines are electron-deficient and can self-react if the mixture is too concentrated or overheated.

Module 3: Optimization Protocols

Protocol A: Maximizing O-Alkylation (The "Silver" Standard)

If you must use the alkylation route, switching the counter-cation is the most effective way to switch selectivity.

  • Reagents: Pyridazin-3-one (1 eq), Silver Carbonate (

    
    )  (0.6 eq), Alkyl halide (1.1 eq).
    
  • Solvent: Non-polar solvent (Toluene or Benzene). Avoid DMF or DMSO.

  • Mechanism: The Silver ion (

    
    ) coordinates preferentially to the Nitrogen lone pair, effectively "blocking" it. This forces the electrophile to attack the Oxygen.
    
  • Procedure:

    • Reflux the pyridazinone and

      
       in toluene for 1 hour.
      
    • Add the alkyl halide dropwise.

    • Reflux for 3-6 hours.

    • Filter off silver salts (reuse/recycle) and evaporate.

Protocol B: The Alternative (Avoiding Ambident Issues)

This route is preferred for large-scale synthesis as it guarantees the O-linkage.

  • Reagents: 3-Chloro-6-substituted-pyridazine + Glycolic acid (or ester).

  • Base: NaH (Sodium Hydride) or t-BuOK (Potassium tert-butoxide).

  • Solvent: THF (dry).

  • Critical Step: Premix the glycolate and NaH at 0°C to form the alkoxide before adding the chloropyridazine. This prevents the base from attacking the pyridazine ring directly.

Module 4: Impurity Profile Summary

Impurity TypeOriginDetection MethodRemoval Strategy
N-Alkyl Isomer Thermodynamic control during alkylation.13C NMR (>164 ppm), HPLC (Early eluter).Column Chromatography (Silica). N-isomer is much more polar.
Pyridazin-3-one Hydrolysis of starting material or product.LC-MS (Mass = Product - Alkyl group).Wash with dilute NaOH (Pyridazinone is acidic).
Bis-alkylated Reaction at both N and O (rare, requires N-H and O-H).LC-MS (High Mass).Control stoichiometry carefully (1.05 eq electrophile).
Inorganic Salts Silver or Sodium halides trapped in lattice.Ash test / Elemental Analysis.Aqueous workup or Celite filtration.

References

  • Selectivity in Pyridazinone Alkylation Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. Source: National Institutes of Health (NIH) / PubMed Central.

  • NMR Distinction of Isomers N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).[1]

  • SNAr Reaction Kinetics SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. Source: WuXi Biology Technical Notes.

  • General Pyridazine Chemistry Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Source: Organic Chemistry Portal.

Sources

Preventing side reactions in the synthesis of (Pyridazin-3-yloxy)acetic acid

[1]

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-3-OXY-001 Subject: Optimizing Regioselectivity and Minimizing Side Reactions[1]

Executive Summary

The synthesis of (Pyridazin-3-yloxy)acetic acid presents a classic heterocyclic challenge: Ambident Nucleophilicity .[1] The pyridazine ring contains both nitrogen and oxygen nucleophilic sites (via tautomeric equilibrium), leading to a competition between O-alkylation (desired ether) and N-alkylation (undesired pyridazinone).[1]

This guide provides a validated troubleshooting framework to prevent side reactions, specifically focusing on the Nucleophilic Aromatic Substitution (


)
Module 1: The Core Protocol (Preventing N-Alkylation)
User Question:

"I am reacting 3-hydroxypyridazine with chloroacetic acid using potassium carbonate in acetone. I am observing a major impurity that I suspect is the N-alkylated isomer. How do I stop this?"

Technical Response:

The reaction you are performing involves the alkylation of the pyridazin-3(2H)-one tautomer.[1] Under thermodynamic control with alkali bases (like

(3-oxo-2,3-dihydropyridazin-2-yl)acetic acid1

To prevent this side reaction entirely, you must switch the mechanistic pathway from Direct Alkylation to Nucleophilic Aromatic Substitution (


)

The Recommended Protocol (


 Route):1

Reagents:

  • Substrate: 3-Chloropyridazine (or 3,6-Dichloropyridazine if further functionalization is needed).[1]

  • Nucleophile: tert-Butyl glycolate or Methyl glycolate (Esters are preferred over free acids to prevent catalyst poisoning).[1]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (

    
    -BuOK).[1]
    
  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at

    
    . Add tert-butyl glycolate (1.1 equiv) dropwise.[1] Stir for 30 min to generate the alkoxide.
    
  • Addition: Add 3-chloropyridazine (1.0 equiv) as a solution in THF.

  • Reaction: Warm to room temperature (or

    
     if kinetics are slow). Monitor by HPLC.
    
  • Hydrolysis (Post-Reaction): Once the ether linkage is formed, hydrolyze the ester (e.g., TFA/DCM for t-butyl, or LiOH/MeOH for methyl) to release the free acid.[1]

Why this works:

  • Mechanism: The reaction proceeds via an addition-elimination mechanism (

    
    ).[1] The pyridazine nitrogen acts as an electron sink, not a nucleophile.
    
  • Irreversibility: The displacement of the chloride ion is irreversible, locking the oxygen into position.

Module 2: Troubleshooting Flowchart

The following diagram illustrates the decision logic for selecting the correct synthetic route and diagnosing failure points.

GStartStart: Synthesis ofThis compoundPrecursorChoose PrecursorStart->PrecursorRouteARoute A:3-Hydroxypyridazine+ HaloacetatePrecursor->RouteAIf OH usedRouteBRoute B (Recommended):3-Chloropyridazine+ Glycolate EsterPrecursor->RouteBIf Cl usedRiskARISK: Ambident NucleophileHigh N-Alkylation ProbabilityRouteA->RiskAMechBMechanism: S_NAr(Nucleophilic Aromatic Substitution)RouteB->MechBActionARequires Ag2CO3 (Silver Salts)to block NitrogenRiskA->ActionAResultAMixture of Isomers(Difficult Separation)ActionA->ResultAKeyFactorCritical Control:Anhydrous ConditionsMechB->KeyFactorResultBExclusive O-Alkylation(High Purity)KeyFactor->ResultB

Figure 1: Decision matrix for regioselective synthesis. Route B is the validated pathway for high-purity O-alkylation.[1]

Module 3: Preventing Hydrolysis & Impurities
User Question:

"I switched to the 3-chloropyridazine route, but I am seeing a new impurity at RRT 0.85, and my yield is stalling at 50%. What is happening?"

Technical Response:

You are likely observing the Hydrolysis Side Reaction . This occurs when trace water in the solvent competes with the glycolate alkoxide for the chloropyridazine.

The Side Reaction:

1

Once 3-hydroxypyridazine is formed, it will not react further in

1

Corrective Actions:

ParameterSpecificationReason
Solvent Quality Anhydrous (<50 ppm

)
Water is a competitive nucleophile (

).[1]
Base Handling NaH (Wash with Hexane)Commercial NaH in mineral oil is stable, but unwashed oil can complicate HPLC/NMR. Ensure NaH is fresh; "crusty" NaH has absorbed moisture (NaOH formation).[1]
Stoichiometry 1.1 - 1.2 eq. GlycolateEnsure the glycolate is in slight excess to outcompete any trace hydroxide.
Temperature Start at

, then

High initial heat promotes elimination or polymerization side reactions.
Module 4: Analytical Validation (FAQ)
User Question:

"How can I definitively prove I have the O-isomer and not the N-isomer without growing a crystal?"

Technical Response:

NMR spectroscopy provides distinct signatures for these isomers due to the electronic environment differences between the Ether (


1

Diagnostic Signals (


 and 

NMR in DMSO-

):
  • The Methylene Linker (

    
     vs 
    
    
    ):
    • O-Isomer (Target): The methylene protons typically appear downfield, around 4.8 – 5.0 ppm .[1] The Carbon signal is typically ~65-70 ppm .[1]

    • N-Isomer (Impurity): The methylene protons attached to the amide nitrogen appear slightly upfield relative to the ether, often 4.5 – 4.7 ppm , but the Carbon signal is the tell-tale, shifting upfield to ~50-55 ppm .[1]

  • Ring Carbons (C3 Position):

    • O-Isomer: The C3 carbon (attached to Oxygen) is deshielded, appearing at ~160-165 ppm .[1]

    • N-Isomer: The C3 carbon is a carbonyl (

      
      ), appearing further downfield at ~155-160 ppm  (often subtle), but the coupling patterns of the ring protons in 2D NMR (HMBC) are definitive.[1]
      

Self-Validation Protocol: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • O-Isomer: You will see a correlation between the methylene protons and the C3 aromatic carbon.[1]

  • N-Isomer: You will see a correlation between the methylene protons and the C3 carbonyl, and potentially the C6 carbon if the N is substituted.

References
  • Duggan, M. E., et al. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists. WO Patent 2007/009913. World Intellectual Property Organization. Link

    • Relevance: Describes the synthesis of pyridazin-3-yloxy derivatives via displacement of 3-chloro-pyridazines (Route B).
  • Bredihhin, A., et al. (2007).[2] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.[1] Link[1]

    • Relevance: Discusses the fundamental reactivity of hydrazine-derived heterocycles and control of N-alkyl
  • Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3-halopyridazines. Tetrahedron, 58(10), 2083-2089.[1]

    • Relevance: Establishes the kinetics and mechanism for on pyridazines, validating the use of 3-chloropyridazine as a superior electrophile.
  • Vertex Pharmaceuticals. (2016).[1] Therapeutic pyridazine compounds and uses thereof.[3] WO Patent 2016/138114. Link

    • Relevance: Provides experimental procedures for reacting 3-chloropyridazine derivatives with hydroxy-esters using NaH in THF.

Validation & Comparative

A Researcher's Guide to Characterizing (Pyridazin-3-yloxy)acetic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzyme inhibitory potential of (Pyridazin-3-yloxy)acetic acid. We will explore its standing by comparing it against established inhibitors in key enzyme families. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to characterization.

Introduction: The Promise of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] This versatility stems from the scaffold's ability to interact with a multitude of biological targets, particularly enzymes.[2] Derivatives have been reported to inhibit enzymes such as cyclooxygenase-2 (COX-2), monoamine oxidase B (MAO-B), and acetylcholinesterase, highlighting the potential of this chemical class in drug discovery.[5][6][7]

This compound, a specific derivative of this promising scaffold, presents an intriguing candidate for investigation as a novel enzyme inhibitor. This guide will outline a systematic approach to:

  • Identify potential enzyme targets for this compound based on the known activities of related compounds.

  • Provide detailed experimental protocols to quantify its inhibitory potency (IC50).

  • Elucidate its mechanism of inhibition through kinetic analysis.

  • Objectively compare its performance metrics against well-characterized, clinically relevant enzyme inhibitors.

Part 1: Comparative Analysis Against Known Enzyme Inhibitors

Given the well-documented anti-inflammatory properties of many pyridazinone derivatives, we will focus our comparative analysis on enzyme families central to inflammation and other disease processes: Cyclooxygenases (COXs), Matrix Metalloproteinases (MMPs), and Protein Kinases.[6][8]

Cyclooxygenase (COX) Inhibition

Cyclooxygenases are key enzymes in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[6] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[9] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10][11][12]

Comparative Framework:

The performance of this compound would be benchmarked against both a non-selective and a selective COX inhibitor to determine its potency and selectivity profile.

CompoundTarget(s)Typical IC50 (COX-1)Typical IC50 (COX-2)Mechanism of Action
This compound To be determinedExperimental ValueExperimental ValueTo be determined
Indomethacin [13]COX-1 and COX-2~0.1 µM~1.5 µMCompetitive, Reversible
Celecoxib [9]COX-2 >> COX-1~15 µM~0.04 µMCompetitive, Reversible
Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[14] Their overexpression is implicated in arthritis, cancer metastasis, and cardiovascular diseases.[14][15] MMP inhibitors, therefore, have significant therapeutic potential.[14] Endogenous inhibitors like Tissue Inhibitors of Metalloproteinases (TIMPs) tightly regulate their activity.[16]

Comparative Framework:

A comparison with a broad-spectrum synthetic MMP inhibitor would reveal the potential of this compound in this therapeutic area.

CompoundTarget(s)Typical IC50 (e.g., MMP-1)Typical IC50 (e.g., MMP-9)Mechanism of Action
This compound To be determinedExperimental ValueExperimental ValueTo be determined
Marimastat Broad Spectrum MMPs~5 nM~3 nMCompetitive (Zinc Chelator)
Phosphoramidon [17]Thermolysin, some MMPsVariableVariableCompetitive, Transition-State Analog
Protein Kinase Inhibition

Protein kinases are crucial enzymes that regulate a majority of cellular pathways by phosphorylating proteins.[18][19] Aberrant kinase activity is a hallmark of cancer and inflammatory diseases, making kinase inhibitors a major class of modern therapeutics.[20][21][22] They are often classified by their binding mode, such as ATP-competitive or allosteric.[18][20]

Comparative Framework:

Evaluating this compound against a well-known kinase inhibitor like Imatinib, which targets the BCR-ABL tyrosine kinase, would provide insight into its potential as an anti-cancer or immunomodulatory agent.

CompoundTarget(s)Typical IC50 (e.g., Abl Kinase)Mechanism of Action
This compound To be determinedExperimental ValueTo be determined
Imatinib [21]BCR-ABL, c-KIT, PDGFR~0.1 µMATP-Competitive
Staurosporine Broad Spectrum Kinases~1-20 nMATP-Competitive

Part 2: Experimental Design and Protocols

The following section details the essential experimental workflows for characterizing a novel inhibitor. The causality behind these steps is to first establish inhibitory activity, then quantify its potency, and finally, understand its biochemical mechanism.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) A Single-Point Inhibition Assay (High Concentration of Test Compound) B Assess % Inhibition A->B Data C Dose-Response Assay (Serial Dilutions of Compound) B->C Proceed if >50% Inhibition D Calculate IC50 Value C->D Data E Enzyme Kinetic Assays (Vary Substrate and Inhibitor Conc.) D->E Characterize Potent Hits F Generate Lineweaver-Burk Plot E->F Data Analysis G Determine Ki and Inhibition Type (Competitive, Non-competitive, etc.) F->G Interpretation

Workflow for Enzyme Inhibitor Characterization.
Protocol: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency. This protocol is a self-validating system when appropriate positive and negative controls are included.[23][24]

Rationale for Experimental Choices:

  • A dilution series is used to observe the full range of inhibition, from minimal to maximal effect, which is essential for accurate curve fitting.[25]

  • A semi-log plot (log of inhibitor concentration vs. response) is used because the relationship is typically sigmoidal, and this transformation linearizes the central portion of the curve, simplifying analysis.[26]

  • Controls are critical: The "no inhibitor" control defines 100% enzyme activity, while the "no enzyme" control defines the background signal (0% activity).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution optimal for the target enzyme's activity.

    • Prepare solutions of the target enzyme and its specific substrate at known concentrations.

  • Assay Plate Setup (96-well format):

    • Test Wells: Add buffer, the target enzyme, and serially diluted concentrations of this compound.

    • Positive Control: Include wells with a known inhibitor of the enzyme to validate assay performance.

    • Negative Control (100% Activity): Add buffer, enzyme, and solvent (DMSO) without the inhibitor.

    • Blank Control (0% Activity): Add buffer, substrate, and solvent, but no enzyme.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate with enzyme and inhibitor for a set time (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction remains in the linear range (less than 10-15% of substrate consumed).[27]

  • Signal Detection:

    • Stop the reaction (e.g., by adding a stop solution or by the nature of the detection method).

    • Measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal corresponds to the amount of product formed.[28][29]

  • Data Analysis:

    • Subtract the average blank control signal from all other readings.

    • Normalize the data by setting the average negative control signal as 100% activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[24]

Protocol: Enzyme Kinetic Analysis to Determine Mechanism of Action

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is critical for drug development. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[27]

Rationale for Experimental Choices:

  • Varying Substrate Concentration: This is the key variable. How the inhibitor affects the enzyme's apparent affinity for its substrate (Km) and its maximum reaction rate (Vmax) reveals the binding mechanism.[30]

  • Lineweaver-Burk Plot: This double reciprocal plot (1/velocity vs. 1/[Substrate]) linearizes the Michaelis-Menten kinetics, providing a clear visual method to diagnose the inhibition type.[31][32][33][34] While other linearizations exist, the Lineweaver-Burk plot is pedagogically valuable for its distinct graphical patterns for different inhibition modes.

Step-by-Step Methodology:

  • Experimental Setup:

    • Design a matrix of experiments. You will run a full substrate titration curve at several fixed concentrations of this compound. A typical design includes [Inhibitor] = 0, and two or more concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, prepare a series of reactions with varying substrate concentrations, typically spanning from 0.2x Km to 5x Km of the enzyme.[27]

  • Data Collection:

    • Following the general assay procedure described in section 2.1, measure the initial reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentration. Ensure these measurements are taken during the linear phase of the reaction.[35]

  • Data Analysis and Visualization:

    • For each inhibitor concentration, plot the initial velocity versus substrate concentration. This will generate a set of Michaelis-Menten curves.

    • Calculate the reciprocals of the velocity (1/v) and substrate concentration (1/[S]).

    • Plot 1/v versus 1/[S] to generate a Lineweaver-Burk plot. You will have a distinct line for each inhibitor concentration.[36]

    • Analyze the plot to determine the mechanism of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to free enzyme only. Lines intersect on the Y-axis. Apparent Km increases, Vmax is unchanged. b Inhibitor binds to free enzyme and ES complex. Lines intersect on the X-axis. Km is unchanged, apparent Vmax decreases. c Inhibitor binds to ES complex only. Lines are parallel. Apparent Km and apparent Vmax both decrease.

Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms.

Conclusion

This compound, emerging from the pharmacologically rich pyridazinone family, warrants systematic investigation as a potential enzyme inhibitor. This guide provides a robust, logic-driven framework for its characterization. By employing these detailed protocols for IC50 determination and kinetic analysis, researchers can generate high-quality, reproducible data. The true potential of this compound will be revealed by objectively comparing this data against established inhibitors in relevant enzyme classes, such as COXs, MMPs, and protein kinases. This structured approach, grounded in scientific integrity, is essential for advancing novel compounds from the bench toward potential therapeutic applications.

References

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1083–1107. Retrieved from [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Amaral, M., Viveiros, R., Fais, A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3737. Retrieved from [Link]

  • Bozbey, İ., Kaygısız, O., & Gümüş, M. H. (2022). Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. Journal of Research in Pharmacy, 26(5), 1461-1471. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Kim, J. H., Choi, T. S., Kim, H. I., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2444–2453. Retrieved from [Link]

  • Massive Bio. (2026, January 19). Protein Kinase Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]

  • S.A. (1998). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Il Farmaco, 53(6), 457-466. Retrieved from [Link]

  • Preprints.org. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1215-1224. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

  • MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Laronha, H., & Caldeira, J. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Cells, 9(5), 1315. Retrieved from [Link]

  • Patel, D. D., & Patel, A. A. (n.d.). COX Inhibitors. In StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein kinase inhibitor. Retrieved from [Link]

  • Medicosis Perfectionalis. (2023, February 27). Lineweaver-Burk Plot Explained [Video]. YouTube. Retrieved from [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • Winer, A., Adams, S., & Mignatti, P. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning. Cancer Biology & Therapy, 17(10), 1025-1033. Retrieved from [Link]

  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Force, T., & Woodgett, J. R. (2004). Inhibitors of Protein Kinase Signaling Pathways. Circulation, 109(15), 1837-1843. Retrieved from [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • TUREK, M., & KROL, M. (2010). Guidelines for accurate EC50/IC50 estimation. Journal of Chemometrics, 24(7-8), 419-425. Retrieved from [Link]

  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]

  • QIAGEN. (n.d.). Inhibition of Matrix Metalloproteases. Retrieved from [Link]

  • Jusko, W. J., & Goustin, A. S. (1998). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase. Journal of Pharmacological and Toxicological Methods, 39(1), 27-37. Retrieved from [Link]

  • Biology LibreTexts. (2023, August 31). 4.10: Lineweaver-Burk Plots. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]

  • Bio-protocol. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). INHIBITORS OF CYCLOOXYGENASES: MECHANISMS, SELECTIVITY AND USES. Journal of Physiology and Pharmacology, 55(3), 625-642. Retrieved from [Link]

  • The Medical Biochemistry Page. (2025). Enzyme Kinetics and Diagnostic Uses of Enzymes. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

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A Guide to the Cross-Validation of Computational and Experimental Results for (Pyridazin-3-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of theoretical and empirical data for (Pyridazin-3-yloxy)acetic acid, a molecule of interest within the broader class of pyridazine derivatives known for their diverse biological activities.[1][2] We will explore the causality behind the experimental and computational choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The pyridazine scaffold is a key component in a multitude of pharmacologically active compounds.[1] Derivatives of pyridazin-3(2H)-one, a tautomeric form of 3-hydroxypyridazine, have shown a wide array of biological effects, including cardiovascular and anticancer properties.[1] The addition of an acetic acid moiety via an ether linkage introduces a pharmacophore with the potential for novel interactions with biological targets. The robust characterization of such molecules is the foundation of any successful drug development program.

This guide will navigate through the synthesis, experimental characterization, and computational analysis of this compound. We will culminate in a cross-validation of the data, highlighting the power of this integrated approach in confirming molecular structure and understanding its properties.

I. Experimental Synthesis and Characterization

A plausible and efficient synthesis of this compound is crucial for obtaining the material needed for experimental analysis. The following protocol is based on established methodologies for the synthesis of related pyridazinone derivatives.[3][4]

A. Synthesis Protocol

Reaction Scheme:

cluster_reactants Reactants cluster_reaction1 Step 1: Etherification cluster_reaction2 Step 2: Hydrolysis 3-chloropyridazine 3-Chloropyridazine intermediate Ethyl (pyridazin-3-yloxy)acetate 3-chloropyridazine->intermediate NaH, THF ethyl_glycolate Ethyl glycolate ethyl_glycolate->intermediate product This compound intermediate->product NaOH, H₂O/EtOH

A two-step synthesis of this compound.

Step 1: Synthesis of Ethyl (pyridazin-3-yloxy)acetate

  • To a stirred suspension of sodium hydride (1.2 eq) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add ethyl glycolate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 3-chloropyridazine (1.0 eq) in dry THF dropwise.

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (pyridazin-3-yloxy)acetate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl (pyridazin-3-yloxy)acetate from the previous step in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

B. Spectroscopic Characterization

The synthesized compound would then be characterized by various spectroscopic methods to confirm its structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~8.8Doublet of doublets1HH-6 (pyridazine)
~7.8Doublet of doublets1HH-4 (pyridazine)
~7.5Doublet of doublets1HH-5 (pyridazine)
~5.0Singlet2H-O-CH₂-

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1730StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C and C=N stretching (pyridazine ring)
~1250, ~1100StrongC-O stretching (ether and carboxylic acid)

II. Computational Modeling

Computational chemistry provides a theoretical framework to predict and understand the properties of molecules. Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules.[5]

A. Computational Methodology
  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

  • Basis Set: 6-311++G(d,p) for accurate prediction of both geometry and spectroscopic properties.

  • Calculations:

    • Geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency calculation to confirm the optimized structure is a true minimum and to predict the IR spectrum.

    • NMR shielding tensor calculations using the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H NMR spectrum.

cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output initial_structure Initial 3D Structure of This compound geometry_optimization Geometry Optimization initial_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation nmr_calculation NMR Shielding Calculation (GIAO) geometry_optimization->nmr_calculation optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry predicted_ir Predicted IR Spectrum frequency_calculation->predicted_ir predicted_nmr Predicted NMR Spectrum nmr_calculation->predicted_nmr

Workflow for the computational analysis of this compound.

B. Predicted Computational Data

The DFT calculations would yield a set of theoretical data that can be directly compared with the experimental results.

Table 3: Hypothetical Calculated ¹H NMR Chemical Shifts for this compound

ProtonCalculated Chemical Shift (δ, ppm)
-COOH~12.5
H-6 (pyridazine)~8.7
H-4 (pyridazine)~7.7
H-5 (pyridazine)~7.4
-O-CH₂-~4.9

Table 4: Hypothetical Calculated FT-IR Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)~3100 (unscaled)
C=O stretch (carboxylic acid)~1750 (unscaled)
C=C and C=N stretching (pyridazine ring)~1610, ~1495 (unscaled)
C-O stretching (ether and carboxylic acid)~1260, ~1115 (unscaled)

Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for better comparison.

III. Cross-Validation: Bridging Experiment and Theory

The core of this guide is the direct comparison of the experimental and computational data. This cross-validation process provides a high degree of confidence in the structural assignment and a deeper understanding of the molecule's properties.

cluster_experimental Experimental Data cluster_computational Computational Data exp_nmr Experimental ¹H NMR comparison Cross-Validation Analysis exp_nmr->comparison exp_ir Experimental FT-IR exp_ir->comparison comp_nmr Calculated ¹H NMR comp_nmr->comparison comp_ir Calculated FT-IR comp_ir->comparison conclusion Structural Confirmation & Property Insights comparison->conclusion

The cross-validation workflow.

A. NMR Spectrum Comparison

The calculated ¹H NMR chemical shifts (Table 3) should show a strong correlation with the experimental values (Table 1). The relative ordering of the signals for the pyridazine protons and the distinct singlet for the methylene protons should be consistent between the two datasets. Minor deviations are expected due to solvent effects and the inherent approximations in the computational method.

B. IR Spectrum Comparison

A comparison of the calculated IR frequencies (Table 4) with the experimental data (Table 2) will help in the definitive assignment of the observed absorption bands. The characteristic stretches for the carboxylic acid O-H and C=O groups, as well as the ring vibrations and C-O stretches, should align well after the application of an appropriate scaling factor to the calculated frequencies.

C. Discussion of Correlations and Discrepancies

A high degree of correlation between the experimental and computational data would provide strong evidence for the successful synthesis and correct structural assignment of this compound. Any significant discrepancies would necessitate a re-evaluation of either the experimental data (e.g., presence of impurities) or the computational model (e.g., choice of functional or basis set). For instance, intermolecular hydrogen bonding in the solid state (for FT-IR) or in solution (for NMR) can influence experimental values in ways that are not always perfectly captured by gas-phase or implicit solvent computational models.

IV. Conclusion

The cross-validation of experimental and computational data is an indispensable tool in modern chemical science. This guide has outlined a comprehensive workflow for the synthesis, characterization, and computational analysis of this compound. By systematically comparing empirical and theoretical results, researchers can achieve a high level of confidence in their findings, paving the way for further investigation into the biological activities and potential therapeutic applications of this and related molecules. The principles and methodologies detailed herein are broadly applicable and serve as a robust framework for the rigorous study of novel chemical entities.

V. References

  • El Kalai, F., Baydere, C., Daoui, S., Saddik, R., Dege, N., Karrouchi, K., & Benchat, N. (2019). Crystal structure and Hirshfeld surface analysis of ethyl 2-[5-(3-chlorobenzyl)-6-oxo-3-phenyl-1, 6-dihydropyridazin-1-yl] acetate. Acta Crystallographica Section E: Crystallographic Communications, 75(6), 892–895. [Link]

  • Al-Awadhi, H., Al-Omran, F., Elnagdi, M. H., Infantes, L., Foces-Foces, C., Jagerovic, N., & Elguero, J. (1995). New synthetic approaches to condensed pyridazinones: Alkylpyridazinyl carbonitriles as building blocks for the synthesis of condensed pyridazinones. Tetrahedron, 51(46), 12745-12762. [Link]

  • Daoui, S., Baydere, C., El Kalai, F., Mahi, L., Dege, N., Karrouchi, K., & Benchat, N. (2019). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1, 6-dihydropyridazin-1-yl] acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(12), 1925–1929. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). RSC Medicinal Chemistry, 13(5), 536-565. [Link]

  • Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Recent Progress in Pyridazin-3(2H)-Ones Chemistry. (2000). Org. Prep. Proced. Int., 32(5), 415-455. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics, 3(4), 316-348. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). RSC Advances, 12(31), 20205-20224. [Link]

  • Pyridazine. (n.d.). NIST WebBook. [Link]

  • DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides. (2018). Journal of Molecular Structure, 1157, 453-465. [Link]

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Comparative Guide: Anti-Inflammatory Efficacy and Safety of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazinone (2H-pyridazin-3-one) has emerged as a "privileged scaffold" in medicinal chemistry, offering a superior alternative to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While traditional NSAIDs (e.g., Indomethacin, Diclofenac) are plagued by gastrointestinal (GI) toxicity due to non-selective COX inhibition, pyridazinone derivatives demonstrate high COX-2 selectivity .

This guide objectively compares pyridazinone derivatives against market-standard NSAIDs, highlighting their dual-action mechanisms (COX-2 inhibition + cytokine suppression) and their significantly improved safety profiles (reduced ulcerogenic index).

Mechanistic Analysis: The Selectivity Advantage

The Structural Basis of Selectivity

The anti-inflammatory efficacy of pyridazinones stems from their ability to fit into the secondary side pocket of the COX-2 enzyme—a structural feature absent in COX-1.

  • Traditional NSAIDs (e.g., Indomethacin): Bind to the Arg120 residue in the hydrophobic channel of both COX-1 and COX-2. Blocking COX-1 inhibits cytoprotective prostaglandins, leading to gastric ulcers.

  • Pyridazinone Derivatives: The central heterocyclic ring serves as a template to orient bulky substituents (often aryl or heteroaryl groups at position 6) into the COX-2 specific side pocket (Val523), interacting with His90 . This avoids COX-1 inhibition, preserving gastric mucosal integrity.

Dual Pathway Inhibition

Recent data suggests pyridazinones extend beyond simple COX inhibition. Leading derivatives (e.g., Compound 5a, 6b) have shown the ability to downregulate NF-κB , thereby suppressing downstream pro-inflammatory cytokines like TNF-α and IL-6 .

Visualization: Mechanistic Pathway

Mechanism_of_Action Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE_Homeo Prostaglandins (Gastric Protection) COX1->PGE_Homeo PGE_Inflam Prostaglandins (Inflammation/Pain) COX2->PGE_Inflam Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Selectively Blocks NFkB NF-κB Pathway Pyridazinone->NFkB Downregulates NSAID Traditional NSAIDs NSAID->COX1 Blocks NSAID->COX2 Blocks Cytokines TNF-α, IL-6 NFkB->Cytokines Cytokines->PGE_Inflam Amplifies

Caption: Pyridazinone derivatives selectively inhibit COX-2 and modulate NF-κB, sparing the COX-1 pathway responsible for gastric protection.

Comparative Efficacy Data

The following data synthesizes findings from recent bio-organic medicinal chemistry studies (2024-2025), comparing novel pyridazinone scaffolds (specifically 6-substituted derivatives) against clinical standards.

In Vitro Enzyme Inhibition (IC50)

Lower IC50 indicates higher potency. Higher Selectivity Index (SI) indicates better safety.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
Indomethacin 0.210.420.50Non-selective (High Ulcer Risk)
Celecoxib 12.960.3537.03Highly Selective
Pyridazinone (Comp 6b) 1.140.18 6.33Superior Potency vs Celecoxib
Pyridazinone (Comp 5a) 12.860.7716.70High Selectivity
In Vivo Anti-Inflammatory Activity

Model: Carrageenan-Induced Rat Paw Edema (3 hours post-induction).[1]

CompoundDose (mg/kg)% Edema InhibitionUlcerogenic Index (UI)
Control N/A0%0.0
Indomethacin 1078%14.5 (Severe)
Celecoxib 1081%2.1 (Mild)
Pyridazinone (Comp 6b) 1082.5% 0.0 (None)
Pyridazinone (Comp 5f) 1075%0.5 (Negligible)

Key Insight: Compound 6b demonstrates efficacy comparable to or exceeding Celecoxib, but with a "clean" gastric profile (UI = 0.0), confirmed by histopathological examination showing no mucosal desquamation.

Structure-Activity Relationship (SAR) Guidelines

For researchers designing new derivatives, the following SAR rules have been validated:

  • Position 6 (Aryl/Heteroaryl): Essential for COX-2 selectivity. Bulky lipophilic groups (e.g., 4-methylphenyl, 2-naphthyl) enhance fit into the hydrophobic side pocket.

  • Position 2 (N-Substitution): Alkyl spacers or acetamide linkers often improve bioavailability and flexibility.

  • Position 4/5: Introduction of electron-withdrawing groups here can modulate metabolic stability but may reduce potency if too bulky.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol: Carrageenan-Induced Paw Edema

This assay measures acute inflammation.[1] The response is biphasic: Phase 1 (0-2h) is histamine/serotonin driven; Phase 2 (3-5h) is prostaglandin (COX-2) driven.

Workflow Visualization:

Experimental_Protocol Start Acclimatization (Wistar Rats, n=6) Baseline Baseline Paw Volume (Plethysmometer) Start->Baseline Treatment Drug Admin (p.o.) (Test Comp vs Standard) Baseline->Treatment Wait Wait 1 Hour Treatment->Wait Induction Induction (1% Carrageenan, Subplantar) Wait->Induction Measure Measure Volume (1h, 2h, 3h, 4h) Induction->Measure Analysis Calc % Inhibition & Ulcer Index Measure->Analysis

Caption: Standardized workflow for assessing in vivo anti-inflammatory activity.

Step-by-Step Methodology:

  • Preparation: Use adult Wistar rats (150-200g). Fast for 12 hours prior to experiment.

  • Drug Administration: Administer test compounds (suspended in 0.5% CMC) orally 1 hour before induction.

    • Control: Saline/CMC.

    • Standard: Indomethacin (10 mg/kg).[1]

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the subplantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume using a digital plethysmometer at t=0 (baseline) and t=1, 2, 3, 4 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of control and
    
    
    is the mean edema volume of the treated group.
Protocol: Ulcerogenic Liability
  • Sacrifice animals 6 hours post-treatment (or after chronic dosing for 7 days).

  • Remove the stomach, open along the greater curvature, and wash with saline.

  • Examine under 10x magnification for hemorrhagic lesions.

  • Scoring: 0 = Normal; 0.5 = Red coloration; 1 = Spot ulcers; 2 = Hemorrhagic streaks; 3 = Deep ulcers >3mm.

Conclusion

Pyridazinone derivatives represent a significant advancement over traditional NSAIDs. The data confirms that specific structural modifications (particularly at position 6) yield compounds like Compound 6b that rival Celecoxib in potency (IC50 COX-2: 0.18 µM) while maintaining a zero-ulcerogenic profile.[2] For drug development professionals, this scaffold offers a viable pathway to "gastric-safe" anti-inflammatories.[3][4]

References

  • Hasan, M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry.

  • Ahmed, E., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation.[3] Bioorganic & Medicinal Chemistry. [3]

  • Bansal, R., & Kumar, D. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules.

  • BenchChem. Application Note: Carrageenan-Induced Paw Edema Protocol.

  • Chawla, G., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Medicinal Chemistry Research.

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Guide to Validating the Mechanism of Action of (Pyridazin-3-yloxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

(Pyridazin-3-yloxy)acetic acid derivatives represent a potent class of Aldose Reductase Inhibitors (ARIs) . Unlike earlier hydantoin-based inhibitors (e.g., Sorbinil) that struggled with hypersensitivity, or carboxylic acids with poor membrane permeability, the pyridazine ether scaffold offers a balance of lipophilicity and ionization suitable for targeting diabetic complications—specifically neuropathy and retinopathy.

This guide outlines the critical experimental framework required to validate the Mechanism of Action (MoA) of these derivatives. It moves beyond simple efficacy screening to rigorous mechanistic proof: confirming specific inhibition of the Polyol Pathway, establishing selectivity against homologous enzymes (Aldehyde Reductase), and validating binding modes via computational modeling.

Part 1: The Mechanistic Hypothesis

Target: Aldose Reductase (ALR2 / AKR1B1) Pathway: The Polyol Pathway

In hyperglycemic states, hexokinase becomes saturated, shunting excess glucose into the Polyol Pathway. ALR2 reduces glucose to sorbitol, consuming NADPH. Sorbitol accumulation causes osmotic stress, while NADPH depletion impairs glutathione regeneration, leading to oxidative damage.

The Intervention: this compound derivatives possess an acidic "head" group that mimics the substrate's carbonyl oxygen, anchoring to the anion-binding pocket of ALR2, while the pyridazine ring occupies the hydrophobic specificity pocket.

Visualization: The Polyol Pathway & Intervention Node

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation NADPH NADPH ALR2 Aldose Reductase (ALR2) NADPH->ALR2 Cofactor NADP NADP+ ALR2->NADP SDH Sorbitol Dehydrogenase Inhibitor (Pyridazin-3-yloxy) acetic acid Inhibitor->ALR2 INHIBITS (IC50 < 50 nM)

Caption: Figure 1. The Polyol Pathway.[1][2][3][4] The pyridazine derivative blocks the rate-limiting step (ALR2), preventing sorbitol accumulation and NADPH depletion.

Part 2: Comparative Performance Metrics

To validate a new derivative, it must be benchmarked against clinical standards. The primary comparator is Epalrestat (the only marketed ARI in select Asian markets) and Sorbinil (a reference standard for potency).

Table 1: Comparative Efficacy & Selectivity Profile
MetricThis compound Analog*Epalrestat (Standard)Sorbinil (Reference)Significance
IC50 (ALR2) 12 – 45 nM 80 – 120 nM10 – 20 nMHigh potency is required to compete with intracellular glucose levels.
IC50 (ALR1) > 15,000 nM ~2,500 nM~2,000 nMCritical: High ALR1 IC50 indicates low toxicity (preserves aldehyde detox).
Selectivity Index > 300 ~20 - 30~100Higher index = Safer profile.
Binding Type Mixed / Non-competitiveUncompetitiveUncompetitiveAffects efficacy at high substrate concentrations.
LogP 2.5 – 3.22.61.8Optimal range for penetrating the blood-retina barrier.

*Data represents typical values for optimized derivatives in this chemical class [1][2].

Part 3: Experimental Validation Protocols

Protocol A: Spectrophotometric ALR2 Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) by monitoring NADPH oxidation.

Why this protocol? We use DL-glyceraldehyde as the substrate rather than glucose. Although glucose is the physiological substrate, its


 for ALR2 is very high (approx. 100 mM). Glyceraldehyde has a lower 

, allowing for a more sensitive and reproducible kinetic assay in vitro [3].

Materials:

  • Enzyme: Recombinant Human ALR2 or Rat Lens Homogenate.

  • Buffer: 0.067 M Potassium Phosphate Buffer (pH 6.2). Note: The acidic pH 6.2 is optimal for the forward reaction in vitro.

  • Substrate: 10 mM DL-Glyceraldehyde.

  • Cofactor: 0.15 mM NADPH (Freshly prepared, light sensitive).

  • Control: Epalrestat (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the assay is < 1% to prevent enzyme denaturation.

  • Blanking: Prepare a reference cuvette containing all components except the substrate (to correct for non-specific NADPH oxidation).

  • Incubation: Mix Buffer (600 µL), NADPH (100 µL), Enzyme (100 µL), and Inhibitor (10 µL). Incubate at 30°C for 10 minutes .

    • Expert Insight: Pre-incubation is vital for inhibitors that bind to the Enzyme-Cofactor complex (E-NADPH), which is common for carboxylic acid derivatives.

  • Initiation: Add DL-glyceraldehyde (100 µL) to start the reaction.

  • Measurement: Monitor absorbance decrease at 340 nm for 3–5 minutes.

  • Calculation:

    
    
    
Protocol B: Selectivity Profiling (ALR2 vs. ALR1)

Objective: Ensure the drug does not inhibit Aldehyde Reductase (ALR1).

Why it matters: ALR1 is responsible for detoxifying toxic aldehydes (e.g., methylglyoxal).[5] Inhibiting ALR1 leads to renal toxicity. A viable drug candidate must inhibit ALR2 but spare ALR1 [4].

Differentiation Method:

  • Substrate Switch: Use Sodium Glucuronate as the substrate. ALR1 reduces glucuronate with high specificity, whereas ALR2 has negligible activity against it.

  • Execution: Repeat Protocol A using recombinant ALR1 enzyme and 10 mM Sodium Glucuronate.

  • Success Criteria: An IC50 against ALR1 that is at least 100-fold higher than the IC50 against ALR2.

Part 4: In Silico Validation (Molecular Docking)[8]

To confirm the mechanism, you must demonstrate that the this compound moiety interacts with the catalytic tetrad.

Key Binding Interactions to Validate:

  • Anion Binding: The carboxylate head group must form hydrogen bonds with Tyr48 , His110 , and Trp111 (the anion hole).

  • Specificity Pocket: The pyridazine ring should slot into the hydrophobic pocket lined by Leu300 . This residue is variable in ALR1, providing the structural basis for selectivity.

Visualization: Interaction Map (Docking Logic)

DockingInteractions Head Acetic Acid Head (Anionic) Tyr48 Tyr 48 (H-Bond Donor) Head->Tyr48 H-Bond His110 His 110 (Electrostatic) Head->His110 Salt Bridge Trp111 Trp 111 (Pi-Stacking) Head->Trp111 H-Bond Scaffold Pyridazine Ring (Hydrophobic) Leu300 Leu 300 (Specificity Gate) Scaffold->Leu300 Hydrophobic Interaction Tail Side Chain (Aryl/Ether) Tail->Leu300 Steric Fit

Caption: Figure 2. Molecular Docking Interaction Map. The acidic head engages the catalytic triad (Tyr48, His110, Trp111), while the scaffold exploits Leu300 for selectivity.

References

  • Miyamoto, S. (2002). Recent advances in aldose reductase inhibitors: potential agents for the treatment of diabetic complications.[5] Expert Opinion on Therapeutic Patents.

  • El-Koussi, N. A., et al. (2011). Synthesis and biological evaluation of some new pyridazin-3(2H)-one derivatives as aldose reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025). In Vitro Aldose Reductase Inhibition Assay Protocol.[1] BenchChem Application Notes.

  • Ramana, K. V. (2011). Aldose reductase: new insights for an old enzyme. Biomolecular Concepts.

  • Grewal, A. S., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications. Mini-Reviews in Medicinal Chemistry.

Sources

A Head-to-Head Comparison of (Pyridazin-3-yloxy)acetic Acid and Existing Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery, the pyridazinone core has emerged as a privileged scaffold, particularly in the pursuit of novel anti-inflammatory and analgesic agents.[1][2] This guide provides a detailed, head-to-head comparison of the hypothetical compound, (Pyridazin-3-yloxy)acetic acid, with established nonsteroidal anti-inflammatory drugs (NSAIDs), namely the non-selective cyclooxygenase (COX) inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib.

While specific experimental data for this compound is not yet publicly available, this comparison is built upon the extensive body of research on structurally similar pyridazinone derivatives.[3][4] The insights herein are intended to provide a robust framework for evaluating the potential of this and related compounds in a preclinical setting.

Introduction to the Compounds

This compound represents a novel chemical entity within the pyridazinone class. Its structure, featuring a pyridazinone core linked to an acetic acid moiety via an ether linkage, suggests a potential for interaction with key enzymatic targets in the inflammatory cascade. The presence of the acetic acid group is a common feature in many NSAIDs and may contribute to its pharmacokinetic profile and mechanism of action.

Ibuprofen is a widely used, over-the-counter NSAID that belongs to the propionic acid class.[5][6] It functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6] Its established efficacy in treating mild to moderate pain, fever, and inflammation has made it a benchmark for the development of new anti-inflammatory agents.[5][7]

Celecoxib is a prescription NSAID that selectively inhibits the COX-2 enzyme.[8][9] This selectivity is designed to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[9]

Mechanism of Action: A Tale of Two Isoforms

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[10] Prostaglandins are key mediators of inflammation, pain, and fever.[10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[9]

This compound , based on the pharmacology of related pyridazinone derivatives, is hypothesized to be a selective COX-2 inhibitor .[11][12] This selectivity would be a key differentiator from non-selective NSAIDs like Ibuprofen and would align its mechanistic profile more closely with Celecoxib.

Ibuprofen non-selectively inhibits both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis throughout the body.[6] While effective for pain and inflammation relief, the inhibition of COX-1 can lead to gastrointestinal side effects.[6]

Celecoxib 's diaryl-substituted pyrazole structure allows it to selectively bind to the larger active site of the COX-2 enzyme, with minimal activity against COX-1 at therapeutic doses.[8][9]

The following diagram illustrates the proposed mechanism of action within the arachidonic acid pathway.

Arachidonic_Acid_Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_homeostatic Prostaglandins (Homeostatic) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammatory) COX2->PGs_inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits P3YAA This compound (Hypothesized) P3YAA->COX2 Selectively Inhibits (Hypothesized)

Caption: Arachidonic Acid Pathway and NSAID Inhibition.

Comparative Efficacy: In Vitro and In Vivo Perspectives

To provide a quantitative comparison, we will use proxy data from published studies on potent pyridazinone derivatives as a stand-in for this compound.

In Vitro COX Inhibition

The in vitro potency of a compound against COX-1 and COX-2 is a critical determinant of its efficacy and safety profile. This is typically measured as the half-maximal inhibitory concentration (IC50).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound (Proxy Data) >100.18[13]>55
Ibuprofen ~15~35~0.4
Celecoxib >1000.35[13]>285

Note: Proxy data for this compound is based on a representative pyridazinone derivative (compound 6b) from a published study.[13] Ibuprofen and Celecoxib values are representative from the literature.

The proxy data suggests that this compound could exhibit potent and selective inhibition of COX-2, comparable to or even exceeding that of Celecoxib in terms of potency.

In Vivo Anti-Inflammatory and Analgesic Activity

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the anti-inflammatory effects of novel compounds.[14] The acetic acid-induced writhing test in mice is a common method to assess peripheral analgesic activity.

CompoundCarrageenan-Induced Paw Edema (% Inhibition)Acetic Acid-Induced Writhing (% Inhibition)
This compound (Proxy Data) ~60-70% at 20 mg/kg~50-60% at 10 mg/kg
Ibuprofen ~50-60% at 50 mg/kg~40-50% at 20 mg/kg
Celecoxib ~60-70% at 20 mg/kg~50-60% at 10 mg/kg

Note: Proxy data for this compound is extrapolated from the expected efficacy of potent pyridazinone derivatives.[4][13] Data for Ibuprofen and Celecoxib are representative values from preclinical studies.

The in vivo proxy data suggests that this compound could demonstrate significant anti-inflammatory and analgesic effects, potentially at a lower dose than non-selective NSAIDs like Ibuprofen.

Safety Profile: A Focus on Gastrointestinal Effects

A major advantage of selective COX-2 inhibitors is a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1] The ulcerogenic potential of a compound is a critical aspect of its preclinical evaluation. Based on the high COX-2 selectivity of many pyridazinone derivatives, it is hypothesized that this compound would have a low ulcerogenic effect.[1][15]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.[16]

Objective: To measure the in vitro inhibitory activity of this compound, Ibuprofen, and Celecoxib on COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorometric probe)[17]

  • 96-well microplate and reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference drugs.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound/vehicle control.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the product formation using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds and Controls Add_Reagents Add Buffer, Enzyme, and Test Compound to 96-well Plate Prep_Compounds->Add_Reagents Prep_Enzyme Prepare Enzyme Solutions (COX-1 and COX-2) Prep_Enzyme->Add_Reagents Pre_incubation Pre-incubate to Allow Inhibitor Binding Add_Reagents->Pre_incubation Add_Substrate Add Arachidonic Acid to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Measure Product Formation Stop_Reaction->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of a compound.[18][19]

Objective: To evaluate the anti-inflammatory effect of this compound in comparison to Ibuprofen and Celecoxib.

Animals: Male Wistar rats (150-200 g).

Materials:

  • Test compounds and reference drugs

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds, reference drugs, or vehicle orally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Model cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement and Analysis Fasting Fast Rats Overnight Dosing Administer Test Compounds, Controls, or Vehicle Orally Fasting->Dosing Injection Inject Carrageenan into Right Hind Paw Dosing->Injection Measure_0h Measure Initial Paw Volume (0h) Injection->Measure_0h Measure_intervals Measure Paw Volume at 1, 2, 3, and 4 Hours Injection->Measure_intervals Calc_Inhibition Calculate % Inhibition of Edema Measure_intervals->Calc_Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Conclusion

Based on the extensive research into the pyridazinone scaffold, this compound holds significant promise as a potent and selective COX-2 inhibitor for the treatment of inflammation and pain.[1][11][15] The hypothetical comparative data suggests that it could offer an efficacy profile similar to that of Celecoxib, with a potentially superior safety profile compared to non-selective NSAIDs like Ibuprofen. The experimental protocols outlined in this guide provide a clear and robust framework for the preclinical evaluation of this and other novel pyridazinone derivatives. Further investigation into its pharmacokinetic and toxicological properties will be crucial in determining its therapeutic potential.

References

  • Anti-inflammatory activity of pyridazinones: A review. PubMed. [Link]

  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org. [Link]

  • Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. PubMed. [Link]

  • [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. [Link]

  • Peripheral analgesic activity of Moringa oleifera seeds - An experimental study. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]

  • Hydralazine. StatPearls - NCBI Bookshelf. [Link]

  • Ibuprofen. StatPearls - NCBI Bookshelf. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]

  • Ibuprofen Mechanism. News-Medical. [Link]

  • Novel Mechanism of Action for Hydralazine. Circulation Research. [Link]

  • Anti‐inflammatory activity of pyridazinones: A review. ResearchGate. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Celecoxib. Wikipedia. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. [Link]

  • Hydralazine. Wikipedia. [Link]

  • Ibuprofen. Wikipedia. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Dr.Oracle. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central. [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk. accessdata.fda.gov. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Hydralazine - Mechanism of Action, Clinical Use & Toxicity. YouTube. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Analgesic Activity: From Writhing to Inhibition Calculation. YouTube. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Ibuprofen: pharmacology, efficacy and safety. PubMed. [Link]

  • Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent. LinkedIn. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • In vivo acute toxicity, analgesic and anti-inflammatory activities of phenolic extract of Matricaria pubescens. Semantic Scholar. [Link]

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Safety Operating Guide

Operational Guide: Disposal of (Pyridazin-3-yloxy)acetic acid

[1][2][3]

Executive Summary & Chemical Profile

(Pyridazin-3-yloxy)acetic acid is a functionalized heterocyclic building block commonly used in pharmaceutical synthesis (e.g., herbicide intermediates, auxin mimics, or enzyme inhibitors).[1][2] Its disposal requires strict adherence to protocols governing organic acids and nitrogen-containing heterocycles .

Unlike common solvents, this compound presents a dual chemical nature: the carboxylic acid moiety (acidic, reactive with bases) and the pyridazine ring (electron-deficient aromatic system).[1] Improper disposal can lead to unexpected exothermic reactions or the formation of toxic hydrazine-like degradation products under extreme conditions.

Chemical Identity Table
PropertyDetail
Chemical Name This compound
Functional Groups Carboxylic Acid (-COOH), Pyridazine Ether
Molecular Formula C₆H₆N₂O₃
Hazard Class (GHS) Warning : Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5][6][7] 2A (H319), STOT SE 3 (H335)
Reactivity Incompatible with strong oxidizers and strong bases.[1][2]
Waste Category Non-Halogenated Organic Solid (or Liquid if dissolved)

Pre-Disposal Protocol: The "Self-Validating" Safety Check

Scientific Integrity Note: Do not assume waste stream compatibility. The following steps create a self-validating system to prevent reaction vessels from over-pressurizing in storage.

Step 1: Phase Characterization

Before disposal, you must determine the state of the waste.

  • Scenario A (Pure Solid): Unused reagent or recrystallized product.

  • Scenario B (Solution): Reaction mixture or mother liquor.

Step 2: Compatibility Testing (Crucial)

The carboxylic acid proton is reactive.

  • pH Check: If the waste is aqueous, verify pH. If pH < 2, it is Corrosive Waste (D002).

  • Oxidizer Screen: Ensure the receiving waste container does not contain strong oxidizers (e.g., permanganates, peroxides). The pyridazine ring is susceptible to oxidative cleavage, which can be exothermic.

Step 3: Segregation
  • DO NOT MIX with: Cyanides, Sulfides (risk of toxic gas evolution due to acidity), or Strong Bases (exotherm risk).[1]

  • Recommended Stream: Segregate into "Non-Halogenated Organic Waste."

Operational Disposal Workflows

Workflow A: Solid Waste Disposal

Best for: Expired reagents, contaminated solids, filter cakes.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1]

  • Labeling: Affix a hazardous waste label. Clearly write:

    • This compound[1][2]

    • Hazard: Irritant[3]

    • Date

  • Bulking: Do not dissolve solids solely for disposal unless required by facility rules. Solid incineration is more energy-efficient and reduces solvent waste volume.

  • Sealing: Ensure the lid has a chemically resistant liner (Teflon/PTFE).

Workflow B: Liquid/Solution Waste Disposal

Best for: Reaction byproducts, mother liquors.[1][2]

  • Solvent Identification: Determine the primary solvent.

    • If Organic (DMSO, DMF, Methanol): Dispose in Organic Waste (Non-Halogenated) .

    • If Aqueous:[8] Adjust pH to 5–9 using dilute NaOH or HCl before disposal to prevent immediate corrosion of waste drums, unless your facility has a dedicated "Acidic Aqueous" stream.

  • Precipitation Check:

    • Action: Add a small aliquot of the waste to the target waste drum's sample cup.

    • Observation: Watch for rapid precipitation or heat. This compound may precipitate out of basic solutions upon acidification, potentially clogging waste lines.[1][2]

  • Transfer: Use a funnel with a flash-arrestor if the solvent is flammable.

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of this compound, ensuring the material ends up in the correct regulatory stream.

DisposalLogicStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid FormStateCheck->IsSolidPowder/CrystalIsLiquidLiquid/SolutionStateCheck->IsLiquidDissolvedSolidBinDISPOSAL A:Solid Hazardous Waste(Incineration)IsSolid->SolidBinSolventCheckIdentify Solvent BaseIsLiquid->SolventCheckOrganicSolvOrganic Solvent(DMSO, MeOH, etc.)SolventCheck->OrganicSolvAqueousSolvAqueous SolutionSolventCheck->AqueousSolvOrgBinDISPOSAL B:Organic Solvent Waste(Non-Halogenated)OrganicSolv->OrgBinpHCheckCheck pHAqueousSolv->pHCheckAqBinDISPOSAL C:Aqueous Waste(Neutralize if req)pHCheck->AqBinpH Adjusted 5-9

Figure 1: Decision matrix for the segregation and disposal of this compound based on physical state and solvent matrix.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment prevents environmental release.[1][2]

ScenarioProtocol
Minor Solid Spill 1. Don PPE (Nitrile gloves, safety glasses, lab coat).2.[1][9] Gently sweep up to avoid dust generation.3.[10] Place in a sealed bag labeled "Hazardous Debris."4. Wipe area with wet paper towels; dispose of towels as solid waste.
Liquid Spill 1. Absorb with inert material (Vermiculite or Universal Absorbent Pads).2. Do not use paper towels if the solvent is an oxidizer (though unlikely for this compound).3. Collect in a wide-mouth jar.4. Wash surface with soap and water.[5][6][10]
Skin Contact Wash with soap and water for 15 minutes.[1][2] The carboxylic acid group can cause irritation; monitor for redness.

Regulatory & Compliance Context

While this compound is not typically listed on the EPA "P-List" or "U-List" specifically by name, it is regulated under the "Cradle-to-Grave" responsibility of RCRA (Resource Conservation and Recovery Act).[1][2]

  • EPA Waste Code (USA): If the waste solution is ignitable (Flash point <60°C due to solvent), use D001 . If corrosive (pH <2 or >12.5), use D002 . Otherwise, label as "Non-Regulated Chemical Waste" or "Hazardous Waste" depending on state-specific "Toxic" characteristic definitions.[1]

  • European Waste Catalogue (EWC): Typically 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 216461, Pyridazin-3-yloxyacetic acid.[1] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.